TAMRA-PEG4-DBCO
Description
Properties
CAS No. |
1895849-41-8 |
|---|---|
Molecular Formula |
C54H57N5O10 |
Molecular Weight |
936.08 |
IUPAC Name |
TAMRA-PEG4-DBCO |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)46-33-39(15-18-43(46)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |
InChI Key |
PPBDZCKACSOPKU-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(CCOCCOCCOCCOCCNC(C1=CC=C(C([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(C)C)=C4)=CC3=[N+](C)/C)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAMRA-PEG4-DBCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral properties of TAMRA-PEG4-DBCO, a fluorescent probe critical for modern bioconjugation and cellular imaging. We delve into the photophysical principles governing its fluorescence, present its core spectral characteristics, and offer a detailed, field-tested protocol for accurate spectral measurement. Furthermore, we explore the key experimental variables that can influence its fluorescent behavior and discuss its primary application in copper-free click chemistry. This document is intended to serve as an authoritative resource for researchers aiming to effectively utilize this versatile fluorophore in their experimental designs.
Introduction: Deconstructing this compound
This compound is a multifunctional molecule engineered for high-specificity labeling of biological targets. Its utility stems from the synergistic combination of its three core components:
-
TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.[1] It is prized for its strong signal and relative insensitivity to pH in the physiological range (pH 4-9).[2][3]
-
PEG4 (Tetraethylene Glycol Spacer): A short, hydrophilic polyethylene glycol linker. This spacer enhances the aqueous solubility of the entire construct and minimizes potential steric hindrance between the dye and its conjugation target, often preserving the biological function of the labeled molecule.[4]
-
DBCO (Dibenzocyclooctyne): A strained alkyne moiety that is the reactive handle for bioorthogonal chemistry. DBCO reacts with azide-functionalized molecules in a highly specific and efficient manner without the need for a cytotoxic copper catalyst, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[5]
The strategic combination of these elements makes this compound an invaluable tool for fluorescently labeling proteins, nucleic acids, and other biomolecules in complex biological systems, including live cells.[5] Understanding its excitation and emission properties is paramount for designing robust experiments, selecting appropriate optical filters, and ensuring sensitive and accurate detection.
The Photophysical Basis of Fluorescence
To effectively utilize any fluorophore, it is essential to understand the fundamental principles governing its ability to emit light. This process is best visualized using a Jablonski diagram.[6][7]
The Jablonski Diagram and Molecular Transitions
A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[8]
-
Excitation (Absorption): A molecule in its lowest electronic energy state (S₀) absorbs a photon of light. This process is extremely fast (on the femtosecond timescale) and elevates an electron to a higher-energy excited singlet state (S₁ or S₂).[9][10] The energy of the absorbed photon must precisely match the energy difference between the ground and excited states.
-
Non-Radiative Relaxation: The excited molecule rapidly loses some energy as heat through vibrational relaxation and internal conversion, descending to the lowest vibrational level of the S₁ state.[11] This is a non-radiative process, meaning no light is emitted.
-
Fluorescence (Emission): From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) by releasing its excess energy as a photon of light.[11] This emission of light is known as fluorescence. Because some energy was lost as heat during non-radiative relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon.[7]
Caption: A simplified Jablonski diagram illustrating molecular excitation and fluorescence.
The Stokes Shift
The difference in wavelength between the peak of the absorption (excitation) spectrum and the peak of the emission spectrum is known as the Stokes Shift .[12][13] This phenomenon is critically important for fluorescence detection because it allows the emitted fluorescence signal to be distinguished from the excitation light.[14][15] A larger Stokes shift makes it easier to separate these two signals with optical filters, resulting in a higher signal-to-noise ratio and improved sensitivity.[13][15]
Spectral Characteristics of this compound
The performance of a fluorophore is defined by several key quantitative parameters. The values for this compound are derived from the parent TAMRA fluorophore, as the PEG and DBCO moieties have a negligible effect on its core spectral properties.
| Parameter | Value | Description |
| Excitation Maximum (λex) | ~553 - 560 nm[4][16][17] | The wavelength at which the molecule most efficiently absorbs light to become excited. |
| Emission Maximum (λem) | ~565 - 575 nm[4][5][16] | The wavelength at which the molecule emits the most intense fluorescence after excitation. |
| Stokes Shift | ~12 - 22 nm | The difference between the excitation and emission maxima. |
| Molar Extinction Coefficient (ε) | ~80,000 - 95,000 M⁻¹cm⁻¹[4][18][19] | A measure of how strongly the molecule absorbs light at its excitation maximum.[20] |
| Fluorescence Quantum Yield (Φf) | ~0.1[21][22] | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[20] |
Note: Exact spectral values can vary slightly depending on the solvent, pH, and local molecular environment.[18][20]
Experimental Protocol: Measuring Fluorescence Spectra
Accurate characterization of fluorescence spectra is crucial for validating a probe and optimizing its use. This protocol outlines a standard methodology using a fluorescence spectrophotometer (fluorometer).
Materials and Equipment
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO for stock, PBS pH 7.4 for working solution)
-
Fluorescence spectrophotometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
Experimental Workflow Diagram
Caption: Workflow for measuring the fluorescence spectra of this compound.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of this compound in an appropriate organic solvent like DMSO.[5] Store this solution at -20°C, protected from light.[4][16]
-
Dilute the stock solution in the final experimental buffer (e.g., PBS, pH 7.4) to a low micromolar or nanomolar working concentration. The final absorbance at the excitation maximum should be below 0.05 to avoid inner filter effects.[23]
-
-
Instrument Configuration:
-
Power on the fluorometer and allow the xenon lamp to warm up for at least 30 minutes for stable output.[24]
-
Set the instrument parameters. Typical starting points include:
-
Slit Widths (Excitation & Emission): 2-5 nm. Narrower slits provide better spectral resolution but lower signal intensity.
-
Scan Speed: Medium (e.g., 100-200 nm/min).
-
Detector Voltage (PMT): Use the lowest voltage necessary to achieve a good signal-to-noise ratio to prevent saturation.
-
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent/buffer used for the working solution.
-
Place it in the fluorometer and record an emission scan across the expected range. This will capture any background fluorescence and Raman scatter from the solvent.[25] This spectrum will be subtracted from the sample measurement.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 575 nm).[26]
-
Scan the excitation monochromator across a range of wavelengths (e.g., 450 nm to 570 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).[26]
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the experimentally determined λex from the previous step (e.g., 555 nm).
-
Scan the emission monochromator across a range of wavelengths starting just above the excitation wavelength (e.g., 560 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).[26]
-
-
Data Processing:
-
Subtract the blank spectrum from both the excitation and emission spectra.
-
Normalize the spectra to the highest peak intensity (set to 1.0 or 100) for easy comparison.
-
Factors Influencing Fluorescence Spectra
The spectral properties of TAMRA are not immutable and can be influenced by its environment. Awareness of these factors is crucial for reproducibility and accurate data interpretation.[27]
-
Solvent Polarity and Viscosity: In different solvents, the energy levels of the ground and excited states can be altered, leading to shifts in the excitation and emission maxima.[10] Increased solvent viscosity can limit molecular vibrations and collisions, which may lead to a higher quantum yield.[28] For instance, TAMRA's absorption and emission are known to be red-shifted by ~8 nm in pH 8 buffer compared to methanol.[18]
-
pH: While TAMRA is relatively stable in the physiological pH range, extreme pH values can alter its chemical structure and affect its fluorescence.[1] Specifically, at a pH greater than 8.0, the zwitterionic form of the rhodamine backbone can shift, leading to a reduction in the quantum yield.[1]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent collisions.[27] These collisions can promote non-radiative decay pathways, thus decreasing fluorescence intensity (a phenomenon known as thermal quenching).[28]
-
Quenching: Fluorescence intensity can be diminished by quenchers, which are molecules that can accept energy from the excited fluorophore without emitting light.[20] Dissolved oxygen is a common collisional quencher.[29]
-
Conjugation: The local environment created by conjugation to a biomolecule can subtly alter the spectral properties.[18] Proximity to certain amino acid residues (like tryptophan) or stacking interactions with nucleic acid bases can lead to quenching or slight spectral shifts.
Conclusion
This compound is a powerful fluorescent probe whose efficacy is rooted in its well-defined photophysical properties. By understanding the principles of its fluorescence, its quantitative spectral characteristics, and the environmental factors that can modulate its signal, researchers can harness its full potential. The provided protocol offers a robust framework for the accurate measurement of its excitation and emission spectra, a critical first step in any experiment involving fluorescence-based detection. This guide equips researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and effectively integrate this compound into their advanced labeling and imaging workflows.
References
-
Interchim. (n.d.). TAMRA and its derivatives. [Link]
-
Wikipedia. (2023). Stokes shift. [Link]
-
Wikipedia. (2023). Jablonski diagram. [Link]
-
Chemistry LibreTexts. (2023). Jablonski diagram. [Link]
-
HORIBA. (n.d.). What is the Jablonski Diagram?. [Link]
-
NIGHTSEA. (n.d.). Physics of Fluorescence - the Jablonski Diagram. [Link]
-
Bio-Synthesis Inc. (n.d.). 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling. [Link]
-
Chemy-dot-com. (n.d.). The Brilliance of Long Stokes Shift Fluorescents: Illuminating Uses and Benefits. [Link]
-
LifeTein Peptide Blog. (2025). TAMRA Fluorescent Labeling. [Link]
-
Reja, R., et al. (2010). Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer. PMC - NIH. [Link]
-
Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. [Link]
-
Taylor & Francis. (n.d.). Stokes shift – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2024). 10.3.2: The Stokes Shift. [Link]
-
Chemistry LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. [Link]
-
UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). Fluorescence Spectroscopy of Dyes in Solution. [Link]
-
Analytical Chemistry/Instrumentation. (2018). Factors affecting Fluorescence. [Link]
-
Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes. [Link]
-
Jena Bioscience. (2025). DBCO-PEG4-5-TAMRA Datasheet. [Link]
-
iGEM. (n.d.). DBCO–PEG4 – TAMRA. [Link]
-
Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. [Link]
-
ResearchGate. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. [Link]
-
BYK Instruments. (n.d.). Color Measurement of Fluorescent Colors – a CHALLENGE. [Link]
-
NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]
-
FMRC Manual. (n.d.). Tutorial on Fluorescence. [Link]
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Solubility of TAMRA-PEG4-DBCO in aqueous and organic solvents
An In-Depth Technical Guide to the Solubility of TAMRA-PEG4-DBCO in Aqueous and Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical fluorescent probe used in bioconjugation and cellular imaging. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles that govern the molecule's behavior in various solvent systems. We will explore the contributions of each molecular component to the overall solubility profile, provide field-proven protocols for solubility determination and stock solution preparation, and discuss the practical implications for experimental design.
Deconstructing the Molecule: A Tale of Three Moieties
The solubility of this compound is not a monolithic property but rather a composite characteristic derived from its three key components: the TAMRA fluorophore, the PEG4 linker, and the DBCO reactive group. Understanding the individual nature of these moieties is fundamental to predicting and manipulating the solubility of the entire construct.
-
TAMRA (Tetramethylrhodamine): A member of the rhodamine family of dyes, TAMRA is a relatively large, hydrophobic molecule characterized by its extensive aromatic ring system.[1] This structure imparts bright, stable fluorescence but inherently limits its solubility in aqueous solutions.[1] In organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), however, TAMRA exhibits good solubility.[2][3]
-
DBCO (Dibenzocyclooctyne): As a strained cyclooctyne, DBCO is essential for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions—a cornerstone of modern bioconjugation.[][5] Structurally, DBCO is a bulky and hydrophobic group, which further contributes to the molecule's tendency to dissolve in organic media while reducing its affinity for water.
-
PEG4 (Tetraethylene Glycol): The short polyethylene glycol (PEG) linker is the key to bridging the gap between the hydrophobic active ends of the molecule and the aqueous environments typical of biological experiments.[6][7] The repeating ethylene oxide units of the PEG chain are hydrophilic, capable of forming hydrogen bonds with water molecules.[7] This property significantly enhances the overall aqueous solubility of the conjugate, preventing aggregation and improving biocompatibility.[8][9]
The interplay between these components dictates the molecule's final solubility profile. The hydrophilic PEG4 spacer works to counteract the hydrophobic nature of the TAMRA and DBCO groups, rendering the entire molecule soluble in common polar organic solvents and sufficiently soluble in aqueous buffers for most labeling applications.[8][9][10]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various common laboratory solvents. It is critical to note that "soluble" is often a practical definition, and maximum concentration can vary based on purity, temperature, and the presence of other solutes.
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble | [2][9][11] |
| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Soluble | [3][9][11] |
| Dichloromethane (DCM) | Organic (Polar Aprotic) | Soluble | [9] |
| Aqueous Buffers | Aqueous | Increased by PEG spacer | [8][9] |
| Saline (with co-solvents) | Aqueous | ≥ 1.25 mg/mL (1.34 mM) | [12] |
Note: The aqueous solubility value of ≥ 1.25 mg/mL was achieved using a specific co-solvent formulation (DMSO, PEG300, Tween-80) and may not represent the solubility in simple buffer alone.[12]
Experimental Protocols for the Bench Scientist
Trustworthy and reproducible results begin with correctly prepared reagents. The following protocols provide step-by-step guidance for preparing stock solutions and empirically determining the aqueous solubility of this compound.
Protocol for Preparing High-Concentration Stock Solutions
Causality Statement: Due to the predominantly hydrophobic nature of the TAMRA and DBCO moieties, high-concentration stock solutions are best prepared in polar aprotic organic solvents like DMSO or DMF. These solvents effectively solvate the aromatic structures, preventing aggregation and ensuring the reagent is fully dissolved before dilution into aqueous reaction buffers.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
-
Low-retention microtubes
Procedure:
-
Aliquot the Reagent: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of solid in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the target concentration (e.g., for a 5 mM stock solution, add 213.5 µL of solvent to 1 mg of solid, assuming a MW of 936.06 g/mol ).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until all solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.
-
Clarification: Centrifuge the solution briefly (e.g., 1 minute at >10,000 x g) to pellet any minor, insoluble particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention microtubes to avoid repeated freeze-thaw cycles. Store desiccated and protected from light at –20°C or –80°C.[10][12] Properly stored stock solutions are typically stable for several months.[12]
Protocol for Empirical Determination of Aqueous Solubility
Causality Statement: This protocol establishes a self-validating system for determining the saturation solubility of the probe in a specific aqueous buffer. By creating a supersaturated solution, allowing it to reach equilibrium, and removing all undissolved solute via centrifugation, the subsequent spectrophotometric measurement of the supernatant provides a direct quantification of the maximum soluble concentration under those specific conditions.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
High-speed microcentrifuge
-
Calibrated pipettes
Procedure:
-
Prepare a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a microtube (e.g., 1-2 mg in 1 mL). The solution should appear visibly turbid.
-
Equilibration: Seal the tube and agitate it at a constant temperature (e.g., room temperature) for an extended period (12-24 hours) to ensure the solution reaches equilibrium. A rotating mixer is ideal for this step.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid material.
-
Supernatant Collection: Without disturbing the pellet, carefully collect a known volume of the clear supernatant. This sample represents the saturated solution.
-
Spectrophotometric Analysis:
-
Concentration Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration.
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of TAMRA (approx. 80,000 - 92,000 L·mol⁻¹·cm⁻¹).[9][11]
-
c is the concentration in mol/L.
-
l is the path length of the cuvette (typically 1 cm).
-
The highest calculated concentration from the linear range represents the saturation solubility.
-
Practical Implications for Bioconjugation
The solubility of this compound is not merely an academic parameter; it has direct consequences for the success of labeling experiments.
-
Reaction Efficiency: For the SPAAC reaction to proceed efficiently, both the DBCO-functionalized probe and the azide-containing biomolecule must be fully solvated.[14] If the probe precipitates out of the aqueous reaction buffer, its effective concentration drops, leading to poor labeling efficiency.
-
Preventing Aggregation: Introducing a hydrophobic molecule like this compound to a protein solution can sometimes induce aggregation of the target protein. The hydrophilic PEG4 spacer mitigates this risk, but it is still crucial to introduce the probe gradually, often from a concentrated organic stock, ensuring the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <5%) to maintain protein stability.
-
Purification: After conjugation, excess, unreacted this compound must be removed. Its solubility characteristics will influence the choice of purification method. For example, in size exclusion chromatography, the soluble nature of the probe ensures it elutes cleanly, separated from the much larger labeled biomolecule.
By understanding the tripartite nature of this compound's structure and its resulting solubility, researchers can optimize reaction conditions, ensure the integrity of their biological samples, and achieve more reliable and reproducible results in their labeling and imaging workflows.
References
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- BenchChem. (2025). A Technical Guide to Short-Chain Polyethylene Glycol (PEG) Linkers in Bioconjugation and Drug Development. Benchchem.
- MedchemExpress. (n.d.). DBCO-PEG4-TAMRA. MedchemExpress.com.
- Click Chemistry Tools. (n.d.). Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation. Click Chemistry Tools.
- BroadPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications. BroadPharm.
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- baseclick GmbH. (n.d.). TAMRA dye for labeling in life science research. baseclick GmbH.
- LifeTein. (2025). TAMRA Fluorescent Labeling. LifeTein Peptide Blog.
- Abcam. (n.d.). 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4). Abcam.
- ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.
- Lumiprobe. (n.d.). TAMRA amine, 5-isomer. Lumiprobe.
- MedchemExpress. (n.d.). TAMRA (5(6)-Carboxytetramethylrhodamine) | Fluorescent Dye. MedchemExpress.com.
- Click Chemistry Tools. (2016). DBCO Reaction — Principles. Diarylcyclooctynes. Medium.
- Creative PEGWorks. (n.d.). What Is DBCO Click Chemistry?. Creative PEGWorks.
- BroadPharm. (2022). DBCO Azide Ligation Protocol. BroadPharm.
- Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Interchim.
- Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes. Jena Bioscience.
- Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim.
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An In-depth Technical Guide to TAMRA-PEG4-DBCO: Principles and Protocols for Advanced Bioconjugation
This guide provides an in-depth exploration of TAMRA-PEG4-DBCO, a versatile fluorescent labeling reagent, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of its design, the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its successful application in complex biological systems.
Introduction: The Molecular Architecture of a Powerful Tool
This compound is a trifunctional molecule meticulously engineered for bioorthogonal labeling. Its power lies in the synergistic combination of three key components:
-
Tetramethylrhodamine (TAMRA): A bright, photostable fluorophore with a characteristic orange-red emission, making it an excellent choice for a wide range of fluorescence-based detection methods.[1]
-
Polyethylene Glycol (PEG4): A discrete four-unit polyethylene glycol spacer. This hydrophilic linker is not merely a tether; it plays a crucial role in enhancing the solubility and reducing the aggregation of the labeled biomolecule.[2][3] The PEG4 spacer also provides spatial separation between the dye and the target biomolecule, which can minimize steric hindrance and preserve the biological activity of the target.[2][4]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for copper-free click chemistry.[1][5] This bioorthogonal functional group allows for highly specific and efficient covalent bond formation with azide-modified molecules in complex biological environments, even within living cells.[1][6]
The strategic integration of these three moieties results in a reagent that offers bright fluorescence, enhanced biocompatibility, and highly specific covalent labeling capabilities.
The Cornerstone of Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The utility of this compound is fundamentally based on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][6][7]
Mechanism of Action
SPAAC is a type of [3+2] cycloaddition reaction between a strained alkyne (DBCO) and an azide. The significant ring strain of the cyclooctyne ring in DBCO dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][6] This is a critical advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for applications in living systems.[1][8] The reaction is highly selective, as both the DBCO and azide groups are chemically inert to the vast array of other functional groups present in biological systems, ensuring that the labeling is highly specific to the intended target.[1][6]
Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.
The Advantage of the PEG4 Spacer
The inclusion of the PEG4 spacer provides several key advantages that enhance the performance of this compound in bioconjugation applications:
-
Enhanced Solubility: Many biomolecules and therapeutic payloads can be hydrophobic, leading to aggregation in aqueous buffers. The hydrophilic nature of the PEG4 spacer improves the overall water solubility of the conjugate, preventing aggregation and facilitating its use in biological systems.[2][3][9]
-
Reduced Steric Hindrance: The spacer arm physically separates the bulky TAMRA dye from the target biomolecule. This separation can be crucial for preserving the native conformation and function of the biomolecule, such as the antigen-binding affinity of an antibody.[2]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[2]
-
Minimized Immunogenicity: The PEG spacer can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[2]
Product Specifications and Handling
For reproducible and reliable results, it is essential to understand the key properties of this compound and to handle it correctly.
| Property | Value | Source |
| Molecular Formula | C₅₄H₅₇N₅O₁₀ | [10][11] |
| Molecular Weight | ~936.06 g/mol | [2][10][12] |
| Excitation Maximum (λex) | ~555-560 nm | [1][10] |
| Emission Maximum (λem) | ~565-580 nm | [1][10][13] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [10][11][13] |
| Purity | ≥ 90-95% (HPLC) | [10][11] |
| Solubility | Soluble in DMSO, DMF | [10][11] |
| Appearance | Red solid | [10][13] |
Storage and Handling
-
Storage: Store at –20 °C, protected from light and moisture.[1][10] When stored correctly, the product should be stable for at least 12 months.[10] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months.[6]
-
Handling: Allow the vial to warm to room temperature before opening to prevent moisture condensation.[14] Prepare solutions fresh for each use.[10] Protect from prolonged exposure to light to preserve the fluorescence of the TAMRA dye.[1]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the labeling of proteins and cells. As with any experimental procedure, optimization may be required for your specific application.
Labeling of Azide-Modified Proteins
This protocol describes a general procedure for labeling a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing azides (e.g., sodium azide) as this will compete with the reaction.[15][16]
-
This compound
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM. Vortex briefly to ensure complete dissolution.
-
Reaction Setup:
-
Adjust the concentration of your azide-modified protein to 1-10 mg/mL in a reaction buffer at pH 7.0-8.5. Studies have shown that HEPES buffer at pH 7 can provide higher reaction rates compared to PBS.[10][17][18][19]
-
Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for your specific protein.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis. This step is crucial to remove any non-covalently bound dye that could interfere with downstream applications.[11]
-
Characterization:
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).[12][13]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of TAMRA at its A_max).
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
-
Confirm Covalent Labeling: Successful labeling can be confirmed by SDS-PAGE followed by in-gel fluorescence imaging. The labeled protein will appear as a fluorescent band at the expected molecular weight.[20]
-
Caption: A streamlined workflow for the labeling of azide-modified proteins with this compound.
Live Cell Labeling
This protocol provides a general guideline for labeling azide-modified glycans on the surface of live cells.
Materials:
-
Cells with metabolically incorporated azide-sugars
-
This compound
-
Anhydrous DMSO or DMF
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. If metabolically labeling, incubate the cells with an azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours.[21]
-
Prepare Labeling Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Labeling:
-
Wash the cells twice with warm PBS or serum-free medium.
-
Dilute the this compound stock solution in cell culture medium to a final concentration of 5-50 µM. The optimal concentration should be determined to maximize signal while minimizing background and potential cytotoxicity.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[21]
-
-
Washing: Wash the cells three to four times with fresh culture medium or PBS to remove any unreacted probe.[21]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient azide incorporation into the biomolecule.- Hydrolysis of DBCO reagent.- Suboptimal reaction conditions (pH, buffer, temperature).- Presence of competing azides in the buffer (e.g., sodium azide). | - Confirm azide incorporation using a different detection method.- Ensure the DBCO reagent is stored properly and handled in an anhydrous environment.- Optimize the reaction pH (7.0-8.5) and consider using HEPES buffer.[10][17][18][19]- Ensure all buffers are free of sodium azide.[15][16] |
| High Background Fluorescence | - Incomplete removal of unreacted this compound.- Non-specific binding of the dye to the biomolecule or other components. | - Improve the purification method (e.g., use a longer size-exclusion column, increase the number of dialysis changes).- Add a blocking agent (e.g., BSA) to the buffer during incubation if non-specific binding is suspected. |
| Precipitation of Protein during Labeling | - High concentration of organic solvent (DMSO/DMF).- The protein is not stable under the reaction conditions. | - Keep the final concentration of the organic solvent below 10% (v/v).- Perform the reaction at a lower temperature (4°C) or for a shorter duration. |
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined structure, combining a bright fluorophore, a biocompatible spacer, and a bioorthogonal reactive group, enables highly specific and efficient conjugation in a wide range of applications, from in vitro protein labeling to live-cell imaging. By understanding the fundamental principles of its reactivity and following robust experimental protocols, researchers can confidently employ this compound to advance their scientific discoveries.
References
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AxisPharm. (n.d.). This compound, CAS 1895849-41-8. Retrieved from [Link]
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Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes. Retrieved from [Link]
- Pringle, T. A., & Knight, J. C. (2025).
-
R Discovery. (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. Retrieved from [Link]
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iGEM. (n.d.). DBCO–PEG4 – TAMRA. Retrieved from [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Chinese Journal of Organic Chemistry. Retrieved from [Link]
- Klouda, L. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 13(35), 9235-9244.
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
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An In-Depth Technical Guide to the Bioorthogonality of DBCO Click Chemistry
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Bioorthogonal Chemistry
The ability to conduct specific chemical reactions within the complex environment of a living system, without interfering with native biochemical processes, is the essence of bioorthogonal chemistry.[1][2][3] This field has revolutionized our ability to study and manipulate biological systems, with applications ranging from cellular imaging to drug development.[1][4][5] At the heart of many bioorthogonal strategies lies "click chemistry," a set of reactions prized for their reliability, specificity, and mild reaction conditions.[4]
One of the most powerful click reactions for in vivo applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a metal-free reaction, thereby avoiding the cellular toxicity associated with copper catalysts.[6][8][9] This guide will focus on a key player in SPAAC: Dibenzocyclooctyne (DBCO).
The Engine of Bioorthogonality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The foundational principle of SPAAC is the [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[6] The driving force for this reaction is the release of ring strain within the cyclooctyne molecule.[6][10][11]
The eight-carbon ring of a cyclooctyne is highly strained due to the linear geometry of the alkyne functional group.[6] This inherent strain is released upon reacting with an azide, providing the thermodynamic impetus for the reaction to proceed spontaneously.[6][11]
Caption: A streamlined workflow for labeling cell surface glycans using DBCO click chemistry.
Protocol 2: Labeling of Amine-Containing Proteins
This protocol details the labeling of a protein with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues).
Step 1: Protein Preparation
-
Dissolve the protein in a non-amine-containing buffer (e.g., PBS) at a concentration of 1-5 mg/mL. [12][13]Avoid buffers containing primary amines like Tris or glycine. [14][13] Step 2: DBCO-NHS Ester Activation
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. [12]2. Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. [14][12]The final DMSO concentration should not exceed 10% to prevent protein denaturation. [14][12]3. Incubate the reaction for 30-60 minutes at room temperature. [12] Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes. [12]2. Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis. [12][15] The DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.
Critical Considerations and Potential Pitfalls
While DBCO click chemistry is robust, careful experimental design is necessary for optimal results.
Reagent Stability and Storage
DBCO reagents, particularly those with reactive functional groups like NHS esters, can be sensitive to moisture. [13]It is essential to store them under dry conditions and allow them to come to room temperature before opening to prevent condensation. [13]Stock solutions in anhydrous solvents should be prepared fresh. [13]
Off-Target Reactions
While highly specific for azides, some studies have noted that under certain conditions, DBCO can exhibit reactivity towards other functional groups, such as thiols. [16]It is important to be aware of potential side reactions and to include appropriate controls in your experiments.
Cytotoxicity
A key advantage of SPAAC is the absence of a toxic copper catalyst. [8][9]However, at very high concentrations, DBCO reagents themselves can exhibit some level of cytotoxicity. [17][18]It is therefore crucial to determine the optimal, lowest effective concentration of DBCO for each specific application and cell type. [18]Studies have shown low cytotoxicity of DBCO at concentrations up to 100 µM in some cell lines. [17][18]
Quantification of Labeling
To validate the success of a labeling reaction, it is important to quantify the degree of labeling (DOL). This can be achieved using various methods, including UV-Vis spectroscopy by measuring the absorbance of the protein at 280 nm and the DBCO group at around 309 nm. [14][15][19]Mass spectrometry can also provide definitive confirmation of labeling and identify the specific sites of modification. [20]
Conclusion: A Powerful and Versatile Tool
DBCO-mediated click chemistry has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. [6]Its bioorthogonality, coupled with favorable kinetics and versatility, enables the precise and efficient labeling and modification of biomolecules in complex biological systems. [6]By understanding the core principles and practical considerations outlined in this guide, researchers can effectively harness the power of DBCO click chemistry to advance their scientific endeavors.
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- CD Bioparticles. Dibenzocyclooctyne (DBCO)
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- Benchchem. Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.
- Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjug
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- Thermo Fisher Scientific. (2021-12-06). EZ-Link DBCO Protein Labeling Kit User Guide (Pub.No. MAN0025995 A.0).
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- Bio-IT World. (2024-02-22). Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included.
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Methodological & Application
TAMRA-PEG4-DBCO: A Detailed Guide to Live Cell Labeling via Copper-Free Click Chemistry
This technical guide provides a comprehensive protocol for the fluorescent labeling of live cells using TAMRA-PEG4-DBCO. It is designed for researchers, scientists, and drug development professionals engaged in cell biology, molecular imaging, and targeted therapeutic research. This document moves beyond a simple set of instructions to provide a deeper understanding of the underlying scientific principles, empowering users to optimize the protocol for their specific experimental needs.
Introduction: The Power of Bioorthogonal Chemistry in Live Cell Imaging
Visualizing specific biomolecules within the complex and dynamic environment of a living cell presents a significant challenge. Traditional methods, such as fluorescent protein fusions, are powerful but are limited to protein targets and can sometimes interfere with protein function.[1][2][3] Bioorthogonal chemistry offers a powerful alternative, allowing for the specific covalent labeling of biomolecules in their native environment without perturbing cellular processes.[4][5]
At the heart of this protocol is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2][4][6] This reaction involves the rapid and highly specific ligation between a dibenzocyclooctyne (DBCO) group and an azide group.[6][7][8] The intrinsic ring strain of the DBCO moiety drives the reaction forward efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2][9]
This guide focuses on a two-step labeling strategy:
-
Metabolic Incorporation of an Azide Handle: Cells are cultured with a modified monosaccharide bearing an azide group (e.g., N-azidoacetylmannosamine, ManNAz).[4][10][11] This azido-sugar is processed by the cell's own metabolic machinery and incorporated into cell surface glycans, effectively displaying an "azide handle" on the cell surface.[10][12][13]
-
Fluorescent Labeling with this compound: The azide-modified cells are then treated with this compound. The DBCO group on the probe reacts specifically with the azide groups on the cell surface glycans, covalently attaching the bright orange-red TAMRA fluorophore.[7][14][15] The polyethylene glycol (PEG4) linker enhances the solubility and bioavailability of the probe.[14][15][16]
This approach enables the highly specific and efficient fluorescent labeling of cellular glycans, allowing for their visualization and tracking in living cells.
Key Reagents and Their Properties
A thorough understanding of the reagents is critical for successful live-cell labeling.
| Reagent | Key Properties | Role in Protocol |
| Azido-Sugar (e.g., Ac4ManNAz) | Peracetylated for enhanced cell permeability. Metabolically incorporated into sialic acid biosynthesis pathway. | Introduces the azide chemical handle onto cell surface glycoconjugates.[4] |
| This compound | Contains a DBCO group for copper-free click chemistry, a TAMRA fluorophore for detection, and a PEG4 linker for improved solubility.[14][15][16] | Covalently attaches the fluorescent label to the azide-modified glycans. |
| TAMRA Fluorophore | Bright orange-red fluorescence. Excitation/Emission maxima: ~555 nm / ~580 nm.[17][18][19] Good photostability.[19] | Provides the fluorescent signal for imaging. |
Experimental Workflow
The following diagram illustrates the overall workflow for live cell labeling using this compound.
Caption: Copper-free click chemistry reaction.
References
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Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS, 104(43):16793-7. [Link]
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Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(4), 230-250. [Link]
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Agard, N. J., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS, 104(43), 16793-16797. [Link]
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Stairs, S., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1544-1554. [Link]
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Prescher, J. A., et al. (2008). Copper-free click chemistry in living animals. PNAS, 105(48), 18693-18698. [Link]
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LifeTein. (2025). TAMRA Fluorescent Labeling. LifeTein Peptide Blog. [Link]
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Scilit. (n.d.). Copper-free click chemistry for dynamic in vivo imaging. [Link]
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iGEM. (n.d.). DBCO–PEG4 – TAMRA. [Link]
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Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. [Link]
-
International Chemical Congress of Pacific Basin Societies. (n.d.). S-glyco-modification: one thing you should know about metabolic glycan labeling. [Link]
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ResearchGate. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. [Link]
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Kim, Y. H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1177–1191. [Link]
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baseclick GmbH. (n.d.). TAMRA dye for labeling in life science research. [Link]
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Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(35), 8077-8090. [Link]
-
RSC Publishing. (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates. [Link]
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van Geel, R., et al. (2012). Oxidation-Induced “One-Pot” Click Chemistry. Bioconjugate Chemistry, 23(3), 392-398. [Link]
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Liu, Y., et al. (2019). Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles. Journal of Nuclear Medicine, 60(Supplement 1), 1348. [Link]
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Götz, R., et al. (2020). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 21(18), 6825. [Link]
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CD Bioparticles. (n.d.). This compound. [Link]
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Grimm, J. B., et al. (2017). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Bioconjugate Chemistry, 28(8), 2165–2175. [Link]
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Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. [Link]
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Bitesize Bio. (2025). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques. [Link]
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AxisPharm. (n.d.). This compound, CAS 1895849-41-8. [Link]
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Gauthier, C., et al. (2021). Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity. Chemical Communications, 57(2), 220-223. [Link]
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». [Link]
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Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes. [Link]
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Step-by-Step Guide to Protein Conjugation with TAMRA-PEG4-DBCO
A Detailed Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the covalent labeling of azide-modified proteins with the fluorescent probe TAMRA-PEG4-DBCO. Authored for researchers in academia and industry, this document outlines the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), details the experimental procedure, and provides methods for characterization and troubleshooting.
Introduction: The Power of Bioorthogonal Chemistry in Protein Labeling
The specific and robust labeling of proteins is a cornerstone of modern biological research and therapeutic development. Among the most powerful techniques for achieving this is "click chemistry," a set of biocompatible reactions that are highly efficient and selective.[1] This guide focuses on a copper-free variant of click chemistry, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which leverages the high reactivity of a strained alkyne (in this case, Dibenzocyclooctyne or DBCO) with an azide.[2]
The SPAAC reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological mixtures without interfering with native biochemical processes.[1] This makes it an ideal tool for labeling proteins in a variety of contexts, from in vitro assays to live cell imaging.
Our chosen reagent, this compound, offers several advantages for protein conjugation:
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye, ideal for a wide range of imaging applications.[3]
-
PEG4 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility and stability of the resulting conjugate, while minimizing steric hindrance.[4][5]
-
DBCO Group: A strained alkyne that reacts specifically and efficiently with azide groups without the need for a cytotoxic copper catalyst.[2]
This guide will walk you through the entire process, from preparing your azide-modified protein to characterizing the final fluorescently labeled conjugate.
Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this labeling protocol is the SPAAC reaction. This reaction involves a [3+2] cycloaddition between the terminal azide group on the protein and the strained triple bond of the DBCO moiety on the this compound reagent. The inherent ring strain of the cyclooctyne ring in DBCO significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and spontaneously at physiological temperatures and pH, without the need for a copper catalyst.[2] The result is a stable, covalent triazole linkage between the protein and the fluorescent dye.
Caption: SPAAC reaction between an azide-modified protein and this compound.
Materials and Reagents
Required Materials:
-
Azide-modified protein (e.g., antibody, enzyme)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer and quartz cuvettes
-
SDS-PAGE equipment and reagents
Reagent Preparation and Storage:
-
Azide-Modified Protein: The protein should be dissolved in an amine-free and azide-free buffer, such as PBS, at a concentration of 2-10 mg/mL for optimal labeling. If the protein buffer contains interfering substances like Tris or glycine, a buffer exchange to PBS is necessary prior to conjugation.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1] For example, to prepare a 10 mM solution from a 2 mg vial of this compound (MW: ~937 g/mol ), add approximately 213 µL of anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture.[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][8]
Experimental Protocol: Step-by-Step Protein Conjugation
This protocol is a general guideline. The optimal conditions, particularly the molar excess of the dye, may need to be determined empirically for each specific protein.
Step 1: Setting up the Conjugation Reaction
-
Determine Molar Excess: A 5- to 20-fold molar excess of this compound to the azide-modified protein is a good starting point for optimization.[9]
-
Reaction Mixture: In a microcentrifuge tube, add the calculated volume of the 10 mM this compound stock solution to the azide-modified protein solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% to maintain protein integrity.[9] Gently mix the solution by pipetting.
Step 2: Incubation
-
Reaction Time and Temperature: Incubate the reaction mixture for 4-24 hours. The reaction can be carried out at room temperature for 4-12 hours or at 4°C overnight.[9] Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
Step 3: Purification of the Conjugate
-
Removal of Excess Dye: After incubation, it is crucial to remove the unreacted this compound from the protein conjugate. This is most commonly achieved using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[10]
-
Column Chromatography: Apply the reaction mixture to the top of the desalting column. Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unreacted dye molecules. Collect the fractions containing the colored, labeled protein.
Caption: Experimental workflow for protein conjugation with this compound.
Characterization and Data Analysis
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your conjugate. An optimal DOL for antibodies is typically between 2 and 10. The DOL can be determined spectrophotometrically.
-
Measure Absorbance: Dilute the purified protein-dye conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA (approximately 555 nm, Aₘₐₓ).
-
Calculate DOL: Use the following formula to calculate the DOL:
DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]
Where:
-
Aₘₐₓ: Absorbance of the conjugate at ~555 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of TAMRA at ~555 nm (≈ 90,000 M⁻¹cm⁻¹).[2][11]
-
CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm (for TAMRA, CF₂₈₀ ≈ 0.178 - 0.19).[11]
-
SDS-PAGE Analysis
The successful conjugation of this compound to the protein can be visualized by SDS-PAGE. The labeled protein will appear as a fluorescent band under UV illumination, confirming the covalent attachment of the dye. A subsequent Coomassie blue stain will show the total protein.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Protein Concentration | 2-10 mg/mL | |
| This compound Stock | 10 mM in DMSO | [1] |
| Molar Excess (Dye:Protein) | 5-20:1 | [9] |
| Reaction Time | 4-24 hours | [9] |
| Reaction Temperature | Room Temperature or 4°C | [9] |
| Final DMSO Concentration | < 10% | [9] |
| TAMRA ε_max (~555 nm) | ~90,000 M⁻¹cm⁻¹ | [2][11] |
| TAMRA CF₂₈₀ | ~0.18 | [11] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Labeling | Inactive DBCO reagent due to improper storage. | Ensure this compound is stored at -20°C, protected from light and moisture. Aliquot to avoid freeze-thaw cycles.[7][8] |
| Interfering substances in the protein buffer (e.g., Tris, azide). | Perform buffer exchange into PBS prior to conjugation. | |
| Insufficient molar excess of the dye. | Increase the molar excess of this compound in the reaction. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the final DMSO concentration is below 10%.[9] |
| Protein instability under reaction conditions. | Perform the reaction at 4°C. | |
| Inaccurate DOL Calculation | Presence of unreacted dye in the purified conjugate. | Ensure thorough purification using a desalting column. Collect only the initial, colored protein fractions. |
| Incorrect extinction coefficients or correction factor used. | Use the values provided in this guide or from the manufacturer's certificate of analysis. |
Storage of the Conjugate
For long-term storage, the purified TAMRA-labeled protein should be stored at 4°C, protected from light. For concentrations below 1 mg/mL, the addition of a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) is recommended. Avoid freezing the conjugate unless a cryoprotectant like glycerol is added.
References
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
-
iGEM. (n.d.). DBCO–PEG4 – TAMRA. Retrieved from [Link]
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Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]
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Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
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metabion. (n.d.). Tamra. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Bioorthogonal protein-DNA conjugation methods for force spectroscopy. Retrieved from [Link]
-
Korea Science. (n.d.). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Nature. (n.d.). A click chemistry approach to site-specific immobilization of a small laccase enables efficient direct electron transfer in a bi. Retrieved from [Link]
-
Jena Bioscience. (n.d.). DBCO-containing Fluorescent Dyes. Retrieved from [Link]
-
FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]
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- 2. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 6-TAMRA [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. abcam.cn [abcam.cn]
Application Note: High-Efficiency Labeling of Oligonucleotides using TAMRA-PEG4-DBCO for Advanced Research Applications
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, enabling a wide range of applications including quantitative PCR (qPCR), Fluorescence In Situ Hybridization (FISH), microarray analysis, and cellular imaging.[][2] The covalent attachment of a fluorophore to a nucleic acid sequence allows for sensitive and specific detection of target molecules. Among the various bioconjugation techniques, copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a superior method due to its high efficiency, specificity, and biocompatibility.[3][][5][6]
This application note provides a detailed guide to labeling azide-modified oligonucleotides with TAMRA-PEG4-DBCO. This reagent combines three key functional components:
-
TAMRA (Tetramethylrhodamine): A bright, photostable rhodamine-derived fluorophore with orange-red fluorescence, ideal for applications requiring sensitive detection.[7][8]
-
PEG4 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the labeled oligonucleotide, reduces steric hindrance, and minimizes potential interactions between the dye and the biomolecule.[9][10][11][12][13]
-
DBCO (Dibenzocyclooctyne): A strained cyclooctyne that reacts spontaneously and specifically with azides without the need for a cytotoxic copper catalyst, making the reaction bioorthogonal and suitable for use in complex biological systems.[3][14]
By leveraging the SPAAC reaction, this protocol offers a robust and reliable method for producing high-quality, fluorescently labeled oligonucleotides for demanding research applications.[15][16]
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of this labeling protocol is the SPAAC reaction, a type of [3+2] cycloaddition between a strained alkyne (DBCO) and an azide.[3] The inherent ring strain of the cyclooctyne ring in the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature.[3][14] This process is "bioorthogonal," meaning the DBCO and azide groups are mutually reactive but inert to other functional groups typically found in biological systems, ensuring highly specific conjugation.[3][][17] The reaction results in the formation of a stable, covalent triazole linkage between the oligonucleotide and the TAMRA-PEG4 moiety.[14][17]
Sources
- 2. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]
- 7. TAMRA dye for labeling in life science research [baseclick.eu]
- 8. lifetein.com [lifetein.com]
- 9. purepeg.com [purepeg.com]
- 10. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
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- 15. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. docs.aatbio.com [docs.aatbio.com]
Visualizing Cellular Glycans: An Application Guide to Metabolic Labeling with TAMRA-PEG4-DBCO
This guide provides a comprehensive overview and detailed protocols for the visualization of cellular glycans using a powerful two-step bioorthogonal chemistry approach: metabolic incorporation of an azide-modified monosaccharide followed by covalent labeling with the fluorescent probe, TAMRA-PEG4-DBCO. This technique offers researchers a robust method to study glycan dynamics and localization in living cells with high specificity and minimal perturbation.
Introduction: Unveiling the Glycome with Chemical Precision
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These intricate carbohydrate structures play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The dynamic nature of the glycocalyx makes its study both challenging and essential for understanding cellular physiology and disease.
Metabolic glycoengineering provides a powerful tool to investigate the glycome.[1] This technique involves introducing a subtly modified monosaccharide containing a bioorthogonal chemical reporter, such as an azide group, into cellular metabolic pathways.[2][3] The cell's own enzymatic machinery then incorporates this unnatural sugar into newly synthesized glycans.[1] These azide-tagged glycans can then be visualized through a highly specific and efficient chemical ligation with a complementary probe.
This application note focuses on the use of tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), a precursor for sialic acid biosynthesis, and its subsequent detection with this compound via the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][4]
The Chemistry of Glycan Visualization
The visualization of cellular glycans using this method is a two-step process, as illustrated below.
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Application Notes and Protocols: In Situ Hybridization Utilizing TAMRA-PEG4-DBCO for Enhanced Cellular Imaging
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Introduction: A New Frontier in In Situ Hybridization
In situ hybridization (ISH) is a cornerstone technique for visualizing nucleic acid sequences within their native cellular and tissue context.[1][2] Traditional methods, while powerful, often face challenges related to probe penetration, signal amplification, and the preservation of delicate cellular structures.[1][3] The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has ushered in a new era of molecular labeling, offering enhanced specificity and biocompatibility.[4][5][6][7] This guide provides a detailed protocol for a cutting-edge in situ hybridization method employing a TAMRA-PEG4-DBCO probe. This approach leverages the power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, to achieve robust and specific fluorescent labeling of target molecules.[8][9][10][11]
The core of this technique lies in the unique properties of the this compound molecule.[12][13] 5-TAMRA (Carboxytetramethylrhodamine) is a bright and photostable orange-red fluorescent dye, making it an excellent choice for fluorescence microscopy.[14][15][16] The Dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically and efficiently with azide-modified molecules without the need for a cytotoxic copper catalyst.[8][9][10][11] The tetraethylene glycol (PEG4) linker serves as a flexible, hydrophilic spacer that improves the solubility of the probe, reduces steric hindrance, and enhances the accessibility of the DBCO group to its azide target.[17][18][19][20]
This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-performance method for visualizing azide-modified biomolecules in situ. By explaining the rationale behind each step, this guide aims to empower users to not only successfully implement the protocol but also to adapt and troubleshoot it for their specific research needs.
Mechanism of Action: The Power of Copper-Free Click Chemistry
The fundamental principle of this protocol is the bioorthogonal reaction between an azide-modified target molecule within a cell or tissue and the DBCO moiety of the this compound probe.[8][10][11] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of copper-free click chemistry.[8][9]
The key steps are:
-
Introduction of an Azide Moiety: The target biomolecule (e.g., nascent DNA, RNA, or a specific protein) is first metabolically or enzymatically labeled with an azide group. This is typically achieved by providing cells with an azide-modified precursor that is incorporated during synthesis.[4][21]
-
Probe Hybridization/Binding: The azide-labeled target is then accessible for the subsequent click reaction.
-
Copper-Free Click Reaction: The this compound probe is introduced. The high ring strain of the DBCO group allows it to react spontaneously and specifically with the azide group, forming a stable triazole linkage.[8][9][22] This reaction is highly efficient and occurs under biologically compatible conditions without the need for a toxic copper catalyst, which is a significant advantage for live-cell imaging and preserving sample integrity.[5][23][24]
-
Fluorescent Detection: The covalent attachment of the TAMRA fluorophore to the target molecule via the click reaction allows for direct visualization using fluorescence microscopy.[14][]
Caption: Mechanism of this compound in situ labeling via SPAAC.
Experimental Protocols
Part 1: Sample Preparation
The success of in situ hybridization heavily relies on proper sample preparation to preserve morphology while allowing probe penetration.[26][27]
1.1. Fixation:
-
Rationale: Fixation cross-links proteins and nucleic acids, preserving cellular structure and preventing degradation.[26][28] Paraformaldehyde (PFA) is a common fixative.
-
Protocol:
-
Prepare fresh 4% PFA in 1X Phosphate Buffered Saline (PBS), pH 7.4.
-
For cultured cells on coverslips: Gently wash cells twice with 1X PBS. Aspirate PBS and add 4% PFA to cover the cells. Incubate for 15-20 minutes at room temperature.
-
For tissue sections: Immerse tissue sections in 4% PFA for 4-24 hours at 4°C, depending on the tissue type and thickness.
-
Wash the samples three times for 5 minutes each with 1X PBS to remove excess fixative.
-
1.2. Permeabilization:
-
Rationale: Permeabilization creates pores in the cell and nuclear membranes, allowing the probe to access the target molecules.[29] The choice of permeabilizing agent depends on the sample type.
-
Protocol:
-
For Cultured Cells:
-
Incubate fixed cells with 0.25% Triton X-100 in 1X PBS for 10 minutes at room temperature.
-
Wash three times for 5 minutes each with 1X PBS.
-
-
For Tissue Sections:
-
After fixation and washing, incubate tissue sections with Proteinase K (10-20 µg/mL in PBS) for 5-15 minutes at 37°C. The optimal time and concentration should be determined empirically for each tissue type.
-
Stop the Proteinase K reaction by washing twice for 5 minutes each with 1X PBS.
-
Post-fix with 4% PFA for 5 minutes at room temperature.
-
Wash three times for 5 minutes each with 1X PBS.
-
-
Part 2: Probe Design and Synthesis (for Azide-Modified Oligonucleotides)
For detecting specific nucleic acid sequences, an azide-modified oligonucleotide probe is required.
-
Rationale: The probe sequence should be complementary to the target RNA or DNA. The length and GC content are critical for specificity and hybridization efficiency.[30][31] An azide modification is incorporated to enable the click reaction.
-
Design and Synthesis:
-
Design an oligonucleotide probe (typically 20-50 bases) complementary to the target sequence. Utilize bioinformatics tools to ensure specificity and avoid regions of high secondary structure.
-
Synthesize the oligonucleotide with a 5' or 3' azide modification. Several commercial vendors provide custom oligonucleotide synthesis services.
-
Part 3: In Situ Click Chemistry Reaction
This is the core step where the fluorescent probe is covalently attached to the azide-modified target.
-
Reagents and Materials:
-
Protocol:
-
Probe Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[34]
-
Hybridization (if using an azide-modified probe): a. Pre-hybridize the sample in hybridization buffer for 1-2 hours at the calculated hybridization temperature (typically 37-55°C).[35] b. Dilute the azide-modified oligonucleotide probe in hybridization buffer to the desired final concentration (e.g., 1-5 µM). c. Denature the probe by heating to 85°C for 5 minutes, then immediately place on ice.[36] d. Remove the pre-hybridization buffer and add the probe solution to the sample. e. Incubate overnight in a humidified chamber at the hybridization temperature.
-
Click Reaction: a. Prepare the click reaction cocktail. Dilute the this compound stock solution in an appropriate buffer (e.g., 1X PBS) to a final concentration of 10-50 µM. b. After hybridization and washing (if applicable), or for metabolically labeled samples, add the click reaction cocktail to the samples. c. Incubate for 30-90 minutes at room temperature, protected from light.[34]
-
Washing: a. Remove the click reaction cocktail. b. Wash the samples three times for 10 minutes each with Wash Buffer at room temperature. c. Perform a final wash with 1X PBS.
-
Part 4: Counterstaining and Mounting
-
Rationale: Counterstaining helps to visualize cellular structures, such as the nucleus, providing context for the fluorescent signal.
-
Protocol:
-
Incubate the samples with a nuclear counterstain, such as DAPI (1 µg/mL in PBS) or Hoechst 33342, for 5-10 minutes at room temperature.[34]
-
Wash twice with 1X PBS.
-
Mount the coverslip or tissue section onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Fixation | 4% PFA, 15-20 min (cells), 4-24h (tissues) | Freshly prepared PFA is crucial. Over-fixation can mask epitopes and reduce probe accessibility.[27] |
| Permeabilization | 0.25% Triton X-100 (cells), 10-20 µg/mL Proteinase K (tissues) | Optimization is key. Over-digestion can destroy morphology. |
| Azide-Probe Conc. | 1-5 µM | Titrate to find the optimal balance between signal and background. |
| This compound Conc. | 10-50 µM | Higher concentrations may increase background. |
| Hybridization Temp. | 37-55°C | Dependent on probe length and GC content. |
| Click Reaction Time | 30-90 minutes | Longer times may not significantly increase signal but could raise background. |
Experimental Workflow Diagram
Caption: Workflow for this compound in situ hybridization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient azide labeling- Inadequate permeabilization- Probe degradation- Low target abundance | - Confirm azide incorporation via a different method (e.g., Western blot with a clickable antibody).- Optimize permeabilization time and reagent concentration.[1]- Use fresh probe and check its integrity on a gel.- Consider signal amplification techniques if the target is rare. |
| High Background | - Probe concentration too high- Inadequate washing- Non-specific probe binding- Over-fixation | - Titrate the this compound and/or azide-probe concentration.[1]- Increase the duration and stringency of wash steps.[36]- Include blocking agents (e.g., Denhardt's solution, sheared salmon sperm DNA) in the hybridization buffer.- Reduce fixation time or PFA concentration. |
| Poor Morphology | - Over-digestion with Proteinase K- Harsh permeabilization- Under-fixation | - Reduce Proteinase K concentration or incubation time.- Use a milder detergent or reduce incubation time.- Ensure adequate fixation time and use fresh fixative. |
Applications
The this compound in situ hybridization protocol is a versatile tool with broad applications in biomedical research and drug development:
-
Cell Proliferation Assays: By metabolically labeling nascent DNA with an azide-modified nucleoside (e.g., EdU-azide), this method can be used to visualize and quantify proliferating cells.[21][37]
-
RNA Visualization: Detection of specific mRNA or non-coding RNA molecules to study gene expression patterns in single cells and tissues.[38]
-
Glycan Imaging: Metabolic labeling of glycans with azide-functionalized sugars allows for the visualization of glycosylation patterns, which are often altered in disease states.[4]
-
Drug Target Engagement: A drug molecule can be functionalized with an azide group to visualize its localization and interaction with its target within the cell.[24]
-
Live-Cell Imaging: The biocompatibility of the copper-free click reaction makes this technique suitable for labeling and tracking molecules in living cells over time.[4][39]
Conclusion
The protocol detailed in these application notes provides a robust and highly specific method for the fluorescent labeling of biomolecules in situ. By combining the excellent photophysical properties of the TAMRA fluorophore with the efficiency and biocompatibility of copper-free click chemistry, this technique overcomes many of the limitations of traditional ISH methods. The inclusion of the PEG4 linker further enhances the performance of the probe by improving its solubility and accessibility. This powerful tool will undoubtedly facilitate new discoveries in a wide range of research areas, from fundamental cell biology to the development of novel therapeutics.
References
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Leger, I., & Garcês, A. (2014). Fixation/permeabilization procedure for mRNA in situ hybridization of zebrafish whole-mount oocytes, embryos, and larvae. Methods in Molecular Biology, 1211, 1–13. [Link]
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baseclick GmbH. (n.d.). TAMRA dye for labeling in life science research. Retrieved from [Link]
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Almeida, C., Azevedo, N. F., Santos, S., Keevil, C. W., & Vieira, M. J. (2018). Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria. PLoS ONE, 13(5), e0198289. [Link]
-
LifeTein. (2025, April 30). TAMRA Fluorescent Labeling. Retrieved from [Link]
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Koo, H., Lee, S., Na, J. H., Kim, S. H., Hahn, S. K., & Choi, K. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Pharmaceutics, 11(1), 23. [Link]
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
-
Singh, I., & He, J. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Journal of Nanoscience and Nanotechnology, 10(11), 7125–7137. [Link]
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Diaz-Castillo, C., & Aboobaker, A. (2024). A powerful and versatile new fixation protocol for immunostaining and in situ hybridization that preserves delicate tissues. BMC Biology, 22(1), 1–17. [Link]
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Butkevich, A. N., Mitronova, G. Y., Sidenstein, S. C., Klock, G., Kamin, D., & Hell, S. W. (2018). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 19(6), 1779. [Link]
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Kubaláková, E., Vrána, J., Cíhalíková, J., Simková, H., & Dolezel, J. (2016). Fluorescent labelling of in situ hybridisation probes through the copper-catalysed azide-alkyne cycloaddition reaction. Chromosome Research, 24(2), 245–257. [Link]
-
Mößner, R., & Wehner, D. (2016). A Guide for Successful Colorimetric in situ Hybridization on Zebrafish FFPE Samples. bio-protocol, 6(4), e1727. [Link]
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AxisPharm. (n.d.). This compound. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]
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van der Meer, J. Y., & van Kasteren, S. I. (2017). Oxidation-Induced “One-Pot” Click Chemistry. Molecules, 22(12), 2118. [Link]
-
Northeastern University College of Engineering. (2025, March 10). Revolutionizing Live-Cell Research With InCu-Click. Retrieved from [Link]
-
Gee, K. R., et al. (2025, August 9). Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]
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ResearchGate. (2025, August 10). Fixation and Permeabilization of Cells and Tissues. Retrieved from [Link]
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Berkeley Lab News Center. (2010, January 18). Copper-Free Click Chemistry Used in Mice. Retrieved from [Link]
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iGEM. (n.d.). DBCO-PEG4-TAMRA. Retrieved from [Link]
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Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA. Retrieved from [Link]
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Biocompare. (n.d.). DBCO-PEG4-TAMRA from MedChemExpress. Retrieved from [Link]
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Fly Terminalia. (n.d.). In situ hybridization probe design and synthesis. Retrieved from [Link]
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AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
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Adzima, B. J., et al. (2009). Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers. Chemical Communications, (32), 4872–4874. [Link]
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Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting. Retrieved from [Link]
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Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7837–7851. [Link]
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ACD Bio. (n.d.). In Situ Hybridization Probe Design. Retrieved from [Link]
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Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7837–7851. [Link]
- Google Patents. (n.d.). Probe design for oligonucleotide fluorescence in situ hybridization (fish).
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Bio-Techne. (n.d.). RNAscope ISH Troubleshooting. Retrieved from [Link]
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King, R. S., & Newmark, P. A. (2013). In situ hybridization protocol for enhanced detection of gene expression in the planarian Schmidtea mediterranea. BMC Developmental Biology, 13, 8. [Link]
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Rouhanifard, S. H., et al. (2020). Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes. Nucleic Acids Research, 48(11), e63. [Link]
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ACD Bio. (n.d.). Trouble Shooting | In Situ Hybridization, RNA-ISH. Retrieved from [Link]
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Metabolic labeling of cells with TAMRA-PEG4-DBCO
Application Note & Protocol
Visualizing Cellular Glycans: A Detailed Guide to Metabolic Labeling of Live Cells with TAMRA-PEG4-DBCO
Introduction: Unveiling the Glycome with Bioorthogonal Chemistry
The cell surface is adorned with a dense and complex layer of glycans, known as the glycocalyx. This dynamic landscape mediates a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogen invasion. Studying the biosynthesis and dynamics of these glycans in their native environment is crucial for understanding cell biology and disease. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, offers a powerful two-step strategy to achieve this.[1][2][3]
This approach involves introducing a subtly modified monosaccharide, bearing a bioorthogonal chemical reporter (an azide group), into cellular metabolic pathways.[4][5] The cell's own enzymatic machinery incorporates this "unnatural" sugar into newly synthesized glycoconjugates, such as glycoproteins.[1][6] The azide group acts as a chemical handle, which can then be detected with a complementary probe via a highly specific and biocompatible reaction.
This guide details a complete workflow for labeling cell surface sialoglycans using tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), an azido-sugar precursor, followed by covalent ligation with This compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] This copper-free click chemistry reaction is ideal for live-cell applications due to its high efficiency, specificity, and lack of cytotoxicity.[9][10][11] The this compound probe combines a bright, photostable TAMRA fluorophore for visualization, a hydrophilic PEG4 linker to enhance solubility and reduce non-specific binding, and a DBCO group for rapid, catalyst-free reaction with the azide-labeled glycans.[8][12][13][14]
Principle of the Method
The workflow is a sequential, two-stage process that enables the specific fluorescent tagging of metabolically active cells.
Stage 1: Metabolic Incorporation of the Azide Handle. Cells are cultured in a medium supplemented with Ac₄ManNAz. The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, releasing N-azidoacetylmannosamine (ManNAz). ManNAz enters the sialic acid biosynthesis pathway and is converted into the corresponding azido-sialic acid (SiaNAz).[1] This azido-sugar is then incorporated by sialyltransferases into the terminal positions of N- and O-linked glycans on glycoproteins, effectively displaying the azide handle on the cell surface.[4][6]
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). After metabolic labeling, the cells are treated with the this compound probe. The dibenzocyclooctyne (DBCO) group is a strained alkyne whose ring strain is the driving force for a rapid [3+2] cycloaddition reaction with the azide group (—N₃).[9][10] This reaction, known as SPAAC, forms a stable triazole linkage, covalently attaching the TAMRA fluorophore to the azide-modified glycans.[8][15] The reaction is bioorthogonal, meaning neither the azide nor the DBCO group interacts with native biological functional groups, ensuring exceptionally high specificity.[10][11] The resulting fluorescently labeled cells can then be visualized by microscopy or quantified by flow cytometry.
Chemical Pathway Diagram
Caption: The two-stage process of metabolic labeling and SPAAC detection.
Materials and Reagents
-
Cells and Culture Reagents:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Metabolic Labeling Reagent:
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
-
Click Chemistry Probe:
-
This compound
-
-
Buffers and Solutions:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
(Optional) Nuclear Counterstain: DAPI or Hoechst 33342
-
-
Equipment:
Detailed Experimental Protocols
This protocol is optimized for cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed for different culture formats.
Part A: Metabolic Labeling with Ac₄ManNAz
The goal of this stage is to achieve sufficient incorporation of the azido-sugar into the cellular glycocalyx. Incubation time and concentration are key parameters.
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of labeling.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator. Causality: Seeding at this density ensures cells are in a healthy, proliferative state, which is optimal for active metabolism and sugar incorporation.
-
-
Prepare Ac₄ManNAz Stock Solution:
-
Prepare a 50 mM stock solution of Ac₄ManNAz in anhydrous DMSO.
-
Vortex until fully dissolved. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Metabolic Labeling:
-
On the following day, carefully aspirate the old medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of Ac₄ManNAz. A typical starting concentration is 25-50 µM.[10][18]
-
Note: The optimal concentration may vary between cell types and should be determined empirically. High concentrations (>50 µM) may induce physiological changes in some cells.[19]
-
-
Negative Control: Prepare at least one well of cells with medium containing an equivalent volume of DMSO but no Ac₄ManNAz. This control is crucial to assess any non-specific binding of the DBCO probe.
-
Incubate the cells for 24 to 72 hours at 37°C, 5% CO₂.[4][10] Causality: This incubation period allows for the natural turnover of glycoproteins and the incorporation of SiaNAz into newly synthesized molecules.
-
Part B: Fluorescent Labeling via SPAAC Reaction
This stage involves the rapid and specific click reaction between the incorporated azide and the this compound probe. All steps should be performed while protecting the fluorescent probe from light.
-
Prepare this compound Stock Solution:
-
Wash Cells:
-
After the metabolic labeling incubation, gently aspirate the medium containing Ac₄ManNAz.
-
Wash the cells three times with warm PBS containing 1% FBS.[15] Causality: Washing removes unincorporated azido-sugars and residual serum components that could interfere with the labeling reaction.
-
-
Perform the SPAAC Reaction:
-
Prepare the labeling solution by diluting the this compound stock solution into pre-warmed, serum-free medium or PBS to a final concentration of 5-30 µM.[15]
-
Add the labeling solution to both the azide-labeled cells and the negative control cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10] Causality: The SPAAC reaction is rapid at physiological temperatures. Incubation in serum-free medium prevents potential non-specific binding of the probe to serum proteins.
-
-
Final Washes:
-
Aspirate the labeling solution.
-
Wash the cells four times with PBS containing 1% FBS to thoroughly remove any unreacted probe.[15] Causality: Extensive washing is critical to minimize background fluorescence and ensure a high signal-to-noise ratio.
-
Part C: Cell Fixation and Imaging
-
Fixation:
-
(Optional) Nuclear Staining:
-
If desired, incubate the fixed cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Use a filter set appropriate for TAMRA (e.g., Ex: 555 nm / Em: 580 nm).[16][21] Capture images of both the labeled sample and the negative control using identical acquisition settings.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from cell seeding to final imaging.
Expected Results and Data Summary
Expected Results: Upon successful labeling, cells treated with Ac₄ManNAz should exhibit bright orange-red fluorescence, primarily localized to the cell surface/membrane and Golgi apparatus, where glycoproteins are processed and trafficked. In contrast, the negative control cells (not treated with Ac₄ManNAz) should show minimal background fluorescence.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Ac₄ManNAz Concentration | 10 - 50 µM | Start with 25 µM. Lower concentrations (10 µM) can be used to minimize potential metabolic perturbations, while higher concentrations may increase signal.[18][19] |
| Metabolic Incubation Time | 24 - 72 hours | Dependent on the turnover rate of the glycoproteins of interest. 48 hours is a robust starting point for many cell lines.[4][10] |
| This compound Conc. | 5 - 30 µM | Higher concentrations can increase signal but may also elevate background. Titration is recommended for optimal signal-to-noise.[15] |
| SPAAC Reaction Time | 30 - 60 minutes | The reaction is typically complete within this timeframe at room temperature or 37°C.[10] |
| TAMRA Excitation Max. | ~552 - 556 nm | [17][21] |
| TAMRA Emission Max. | ~578 - 580 nm | [16][21] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Insufficient metabolic incorporation of Ac₄ManNAz. 2. Inactive this compound probe. 3. Low expression of sialoglycans in the chosen cell line. 4. Incorrect microscope filter set or settings. | 1. Increase Ac₄ManNAz concentration (up to 50 µM) or extend incubation time (up to 72h). Ensure cells are healthy and metabolically active. 2. Check probe storage conditions (should be protected from light and moisture). Test with a fresh aliquot. 3. Confirm from literature that your cell line expresses sialic acids. Some cell lines may require different azido-sugars (e.g., Ac₄GalNAz). 4. Verify the filter cubes match the excitation/emission spectra of TAMRA.[16][17] Increase exposure time. |
| High Background Fluorescence | 1. Incomplete removal of unreacted this compound probe. 2. Non-specific binding of the probe to cells or culture dish. 3. Probe concentration is too high. | 1. Increase the number and duration of wash steps after the SPAAC reaction. Ensure washes are thorough.[15] 2. Include 1% FBS or BSA in wash buffers to block non-specific sites. Ensure labeling is done in serum-free media. The PEG linker is designed to minimize this, but it can still occur.[12][22] 3. Reduce the concentration of this compound in the labeling step. |
| Cell Death or Toxicity | 1. DMSO concentration is too high in the final culture medium. 2. Prolonged incubation with high concentrations of Ac₄ManNAz.[19] 3. Contamination of reagents or culture. | 1. Ensure the final DMSO concentration from both stock solutions does not exceed 0.5% (v/v). 2. Perform a dose-response curve to find the optimal, non-toxic concentration of Ac₄ManNAz for your cell line.[19] 3. Use sterile technique and fresh, high-quality reagents. |
References
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Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science. Available at: [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available at: [Link]
-
TAMRA Fluorescent Labeling. LifeTein Peptide Blog. Available at: [Link]
-
TAMRA dye for labeling in life science research. baseclick GmbH. Available at: [Link]
-
Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer. PubMed. Available at: [Link]
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Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. PubMed. Available at: [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]
-
Facile Metabolic Glycan Labeling Strategy for Exosome Tracking. PMC - NIH. Available at: [Link]
-
Metabolic glycoengineering and click reaction‐based labeling of... ResearchGate. Available at: [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC - NIH. Available at: [Link]
-
Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. NIH. Available at: [Link]
-
Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. Available at: [Link]
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A metabolically engineered spin-labeling approach for studying glycans on cells. Royal Society of Chemistry. Available at: [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. Available at: [Link]
-
Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Request PDF. Available at: [Link]
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DBCO–PEG4 – TAMRA. iGEM. Available at: [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Chemical Society. Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available at: [Link]
-
Click Chemistry. Med Chem 101. Available at: [Link]
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Click Chemistry. metabion. Available at: [Link]
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This compound. CD Bioparticles. Available at: [Link]
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From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. ACS Publications. Available at: [Link]
-
From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. NIH. Available at: [Link]
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- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Cellular Imaging Using TAMRA-PEG4-DBCO
A Guide for Researchers in Molecular Biology and Drug Development
Introduction: The Power of Bioorthogonal Chemistry in Cellular Imaging
Modern biological research and therapeutic development demand tools that can precisely label and visualize specific biomolecules within the complexity of a living cell. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry," has emerged as a premier strategy for this purpose.[1] This method enables the covalent ligation of two molecules in a highly specific and efficient manner within a physiological environment, without interfering with native cellular processes.[1][]
At the heart of this technique are probes like TAMRA-PEG4-DBCO , a meticulously designed fluorescent linker that combines three key functional components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorophore, ideal for fluorescence microscopy.[3]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts rapidly and specifically with azide groups without the need for a cytotoxic copper catalyst.[4][5] This copper-free nature is paramount for live-cell imaging applications.[1][5]
-
PEG4 (Polyethylene Glycol, 4 units): A discrete, hydrophilic spacer that enhances the solubility of the probe in aqueous buffers, reduces non-specific binding, and minimizes steric hindrance between the dye and the target biomolecule.[6][7]
This application note serves as a comprehensive guide for utilizing this compound to label and visualize azide-modified biomolecules in both in vitro and live-cell contexts.
Principle of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is a [3+2] cycloaddition between the strained triple bond of the DBCO moiety and an azide group. The reaction is driven by the release of the high ring strain inherent to the eight-membered cyclooctyne ring, which dramatically lowers the activation energy.[1][8] This allows the reaction to proceed spontaneously and efficiently at physiological temperatures, forming a stable triazole linkage.[1][] The azide and DBCO groups are bioorthogonal, meaning they are abiotic and do not participate in or interfere with biological reactions, ensuring highly specific labeling.[1][9]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Product Specifications and Data
For successful experimental design, it is crucial to understand the properties of the this compound probe.
| Parameter | Value | Source(s) |
| Fluorophore | 5-TAMRA (Tetramethylrhodamine) | |
| Reactive Group | DBCO (Dibenzocyclooctyne) | [3] |
| Spacer Arm | PEG4 (4 ethylene glycol units) | [3] |
| Excitation Max (λex) | ~546 - 560 nm | [10] |
| Emission Max (λem) | ~565 - 580 nm | [10] |
| Molar Extinction Coeff. | ~92,000 - 95,000 M⁻¹cm⁻¹ | [11] |
| Molecular Weight | ~936 - 1000 g/mol | [10][12] |
| Solubility | DMSO, DMF, Water (with PEG spacer) | [10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common applications of this compound.
Protocol 1: Live-Cell Labeling and Imaging
This two-step protocol is the gold standard for visualizing specific classes of biomolecules (e.g., glycans, proteins, lipids) in living cells.
Caption: Experimental workflow for live-cell fluorescence imaging.
Step 1: Metabolic Incorporation of an Azide Precursor
The first step is to introduce the azide handle into the biomolecule of interest. This is typically achieved by feeding cells a precursor molecule (e.g., an azide-modified sugar, amino acid, or fatty acid) that is incorporated through the cell's natural metabolic pathways.
-
Cell Culture: Culture cells to the desired confluency under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Precursor: Prepare a stock solution of the azide-modified precursor (e.g., Ac₄ManNAz for sialic acid labeling) in a sterile, cell-culture grade solvent like DMSO.
-
Metabolic Labeling: Add the azide precursor to the complete culture medium to a final concentration of 25-50 µM.[1][4] The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 24-48 hours to allow for sufficient incorporation of the azide into the target biomolecules on the cell surface.[4]
Step 2: Copper-Free Click Reaction with this compound
-
Prepare DBCO Probe: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store unused portions at -20°C, protected from light and moisture.[10]
-
Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed, serum-containing medium or PBS containing 1% FBS to remove residual azide precursor.[11]
-
Labeling Reaction: Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 5-30 µM.[4][11] Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][13] The reaction is typically rapid.
-
Final Washes: Wash the cells three to four times with pre-warmed buffer (e.g., PBS with 1% FBS) to remove any unbound fluorescent probe.[11][13] High background can sometimes be reduced by a final 1-2 hour incubation in probe-free media.[13]
Step 3: Imaging and Analysis
-
Microscopy: The cells are now ready for imaging. Use a fluorescence microscope equipped with a filter set appropriate for TAMRA (e.g., a TRITC or Cy3 filter cube).
-
Image Acquisition: Acquire images using excitation and emission wavelengths centered around 555 nm and 580 nm, respectively.[3] Minimize photobleaching by using the lowest effective laser power and shortest exposure times.
-
(Optional) Fixation & Counterstaining: If desired, cells can be fixed with 4% formaldehyde in PBS for 20 minutes at room temperature, followed by washing.[11] Nuclei can be counterstained with DAPI or Hoechst 33342.[11][13]
Protocol 2: In Vitro Labeling of Purified Biomolecules (e.g., Proteins)
This protocol is suitable for labeling purified, azide-functionalized proteins or other biomolecules for subsequent analysis.
-
Reagent Preparation: Dissolve the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4). Prepare a 10 mM stock solution of this compound in DMSO.
-
Molar Ratio: A 5- to 20-fold molar excess of the this compound probe over the azide-modified biomolecule is recommended to ensure efficient labeling.[1]
-
Reaction: Add the calculated amount of this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1][9]
-
Purification: Remove unreacted this compound using a suitable method such as a spin desalting column or dialysis.[9][14]
-
Confirmation: Successful labeling can be confirmed by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for TAMRA). The degree of labeling (DOL) can then be calculated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Fluorescent Signal | 1. Inefficient metabolic labeling. 2. Insufficient concentration or incubation time for DBCO probe. 3. Degradation of DBCO reagent due to improper storage. | 1. Optimize concentration and incubation time of azide precursor for your cell line. 2. Titrate the this compound concentration upwards (e.g., up to 50 µM) and increase incubation time. 3. Use a fresh aliquot of the DBCO probe; always store at -20°C and protect from light/moisture.[10] |
| High Background Fluorescence | 1. Insufficient washing. 2. Non-specific binding of the probe. 3. DBCO concentration is too high. | 1. Increase the number and duration of wash steps.[13] 2. Include a blocking agent like 1% FBS or BSA in the washing buffer. The PEG4 spacer is designed to minimize this, but it can still occur.[6] 3. Perform a titration to find the lowest effective concentration of the DBCO probe.[4] |
| Cell Toxicity/Death | 1. Toxicity from the azide precursor or solvent (DMSO). 2. Phototoxicity during imaging. | 1. Test different concentrations of the azide precursor. Ensure the final DMSO concentration in media is <0.5%. 2. Use lower laser power, neutral density filters, and minimize exposure time during image acquisition. |
| Precipitation of Labeled Molecule (In Vitro) | Modification of the biomolecule's properties by capping charged groups with the bulky dye. | Lower the molar ratio of the DBCO probe to the biomolecule to reduce the degree of labeling.[15] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Labeling Live Cell Surfaces with DBCO Reagents.
- Benchchem. (n.d.). A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes.
- Tocris Bioscience. (n.d.). 5-TAMRA NHS | Fluorescent Amine-Reactive Dye.
- Vector Labs. (n.d.). Copper-Free Cell Labeling.
- iGEM. (n.d.). DBCO–PEG4 – TAMRA.
- Thermo Fisher Scientific. (2019). Labeling Chemistry Support—Troubleshooting.
- Thermo Fisher Scientific. (2021, December 6). EZ-Link DBCO Protein Labeling Kit User Guide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp6mWbP47jYH02B6FDpNBqlDeqLMiT9Dg5WEu5xzGFdWagbnEMcV3FDhpcMgrrScUHP7AISeOc0xFnFGJvt87oPUbyIy9AdTcmXba5BTxhVr91jGrAUtUg76t4VQDzV3cACeboE6ffSTVMlB3B-rSFGH4vfTNvp5E1lXLSM_-sxrg15TV1obaXFOIT5kNUT9KfTlABDpxDj7JYvA_soVnKqjc=](. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
- AxisPharm. (n.d.). This compound.
- AAT Bioquest. (n.d.). Spectrum [TAMRA (Carboxytetramethylrhodamine)].
- Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry.
- BroadPharm. (2022, January 18). DBCO Azide Ligation Protocol.
- Benchchem. (n.d.). The PEG4 Spacer in Bioconjugation: A Technical Guide.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Thermo Fisher Scientific. (2021, December 9). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
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Application Notes and Protocols: Bioconjugation Utilizing TAMRA-PEG4-DBCO for Advanced Fluorescence Labeling
Introduction: Harnessing the Power of Copper-Free Click Chemistry for Precision Bioconjugation
In the landscape of modern biological research and therapeutic development, the ability to precisely label and track biomolecules is paramount. Among the most robust and versatile methods for achieving this is bioconjugation, a suite of techniques for covalently linking molecules of interest. A particularly powerful approach within this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][][3] This copper-free "click chemistry" reaction enables the specific and efficient ligation of molecules in complex biological environments, such as in living cells, without the need for cytotoxic copper catalysts that can disrupt biological processes.[1][][4]
This technical guide focuses on the application of TAMRA-PEG4-DBCO, a trifunctional reagent that embodies the elegance and efficiency of SPAAC for fluorescent labeling. This molecule incorporates three key features:
-
Tetramethylrhodamine (TAMRA): A bright and photostable orange-red fluorescent dye (Ex/Em ~555/580 nm) widely used for visualization and quantification.[5]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol linker that enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate.[5][6][7]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules via SPAAC to form a stable triazole linkage.[8][9][10]
The inherent ring strain of the DBCO group is the driving force behind this reaction, significantly lowering the activation energy for the [3+2] cycloaddition with azides.[1][11] This allows the reaction to proceed efficiently at physiological temperatures and pH with high selectivity, as both the strained alkyne and the azide are bioorthogonal, meaning they are chemically inert to most functional groups found in biological systems.[1][]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of this compound, including detailed protocols for the fluorescent labeling of azide-modified biomolecules.
Core Principles of this compound Bioconjugation
The fundamental principle behind the use of this compound is the SPAAC reaction. This reaction is a concerted 1,3-dipolar cycloaddition where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the DBCO group) to form a stable triazole ring.[1][11]
Caption: General workflow of bioconjugation using this compound.
The bioorthogonal nature of this reaction is a key advantage, allowing for the specific labeling of target molecules even in the complex milieu of cell lysates or live cells without interfering with native biochemical processes.[][4]
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool across various disciplines:
-
Fluorescent Labeling: For the visualization and tracking of proteins, nucleic acids, lipids, and other biomolecules in vitro and in vivo.[5][12]
-
Probe Development: For the construction of fluorescent, bioorthogonal probes for diagnostic and imaging applications.[5]
-
Drug Delivery and Targeting: To fluorescently label drug delivery systems, such as nanoparticles or antibody-drug conjugates (ADCs), for tracking their biodistribution and cellular uptake.[5][13]
-
High-Throughput Screening: To develop fluorescent assays for monitoring enzyme activity or biomolecular interactions.[]
Experimental Protocols
PART 1: General Considerations and Reagent Preparation
A. Buffer Selection:
-
It is critical to use non-amine-containing buffers at a pH range of 7-9 for optimal reaction efficiency.[8] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.
-
Crucially, avoid buffers containing sodium azide (NaN3) , as it will react with the DBCO group and inhibit the desired conjugation reaction.[8][9]
B. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in a high-quality, anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution.[15] A typical stock concentration is 5-10 mM.
-
Vortex the solution until all the solid is completely dissolved.[15]
-
Store the stock solution at -20°C, protected from light and moisture.[5][16] For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
C. Preparation of Azide-Modified Biomolecule:
-
The biomolecule of interest (e.g., protein, antibody, oligonucleotide) must first be functionalized with an azide group. This can be achieved through various methods, including metabolic labeling with azide-containing sugars or amino acids, or by chemical modification of reactive residues like amines or carboxyl groups using azide-containing crosslinkers.
-
Ensure the azide-modified biomolecule is purified and dissolved in the appropriate reaction buffer at a known concentration.
PART 2: Protocol for Fluorescent Labeling of an Azide-Modified Protein
This protocol provides a general guideline for the labeling of an azide-modified protein. The optimal conditions, including molar excess of the dye and reaction time, may need to be optimized for specific applications.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography (SEC) or desalting column)[1][17]
-
Protein concentrator (if necessary)
Procedure:
-
Reaction Setup:
-
To the solution of the azide-modified protein, add the this compound stock solution to achieve the desired molar excess. A starting point of 5- to 20-fold molar excess of the DBCO reagent over the protein is recommended.[1]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept below 10-15% to maintain protein integrity and solubility.[8]
-
-
Incubation:
-
Purification of the Labeled Protein:
-
Following incubation, it is essential to remove the unreacted this compound to prevent background fluorescence.[][18]
-
Purify the reaction mixture using a desalting column or size-exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., PBS).[1][18]
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the TAMRA dye). The fluorescently labeled protein will elute in the fractions corresponding to its molecular weight.
-
-
Concentration and Storage:
-
If necessary, concentrate the purified, labeled protein using a protein concentrator with an appropriate molecular weight cutoff.
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Caption: Workflow for fluorescently labeling an azide-modified protein.
PART 3: Characterization of the Labeled Protein
A. Spectroscopic Analysis:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).
-
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law. The extinction coefficient for TAMRA is approximately 92,000 M⁻¹cm⁻¹.[15]
B. SDS-PAGE Analysis:
-
Analyze the labeled protein by SDS-PAGE. The labeled protein should exhibit a higher molecular weight band compared to the unlabeled protein.[9]
-
The gel can be visualized under UV light before staining to confirm the presence of the fluorescent label in the protein band.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Molar Excess of this compound | 5-20 fold | A higher excess can drive the reaction to completion but may increase the burden of removing unreacted dye. Optimization may be required based on the protein concentration and reactivity.[1] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used to maintain the stability of sensitive proteins over longer incubation times. Room temperature (20-25°C) or 37°C can accelerate the reaction rate.[8] |
| Reaction Time | 4-24 hours | The reaction is typically efficient, with significant conjugation occurring within a few hours. Longer incubation times can improve the yield.[1][8] |
| pH of Reaction Buffer | 7.0 - 9.0 | Neutral to slightly basic pH is optimal for the stability of the DBCO group and many proteins.[8] |
| Final DMSO/DMF Concentration | < 10-15% | High concentrations of organic solvents can denature proteins.[8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal reaction conditions. | Increase incubation time or temperature. Optimize the molar excess of this compound. Ensure the pH of the reaction buffer is within the optimal range.[8] |
| Inactive azide or DBCO reagent. | Ensure proper storage of reagents to prevent degradation. Use fresh reagents if necessary. | |
| Protein Precipitation | High concentration of organic solvent. | Reduce the final concentration of DMSO or DMF in the reaction mixture. |
| Protein instability under reaction conditions. | Perform the conjugation at a lower temperature (4°C). | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step or use a different purification method with better resolution (e.g., HPLC).[] |
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules through copper-free click chemistry. Its high specificity, efficiency, and biocompatibility make it an invaluable tool for a wide range of applications in biological research and drug development.[][5] By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and effectively utilize this reagent to advance their scientific investigations.
References
-
Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. (2021). ResearchGate. Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). ACS Chemical Biology, 6(2), 109–116. Retrieved from [Link]
-
DBCO reagents for « Click Chemistry ». (n.d.). Interchim. Retrieved from [Link]
-
This compound, CAS 1895849-41-8. (n.d.). AxisPharm. Retrieved from [Link]
-
DBCO–PEG4 – TAMRA. (n.d.). iGEM. Retrieved from [Link]
-
Fluorescent labeling and modification of proteins. (2010). Current Opinion in Structural Biology, 20(5), 600–607. Retrieved from [Link]
-
Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles. (2019). Journal of Nuclear Medicine, 60(supplement 1), 1017. Retrieved from [Link]
-
Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. (2009). Analytical Chemistry, 81(19), 8145–8152. Retrieved from [Link]
-
Protein Labeling Techniques. (n.d.). Sino Biological. Retrieved from [Link]
-
Lab 6 Overview: Purifying the Fluorescent Protein. (2021). YouTube. Retrieved from [Link]
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- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CAS 1895849-41-8 | AxisPharm [axispharm.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound, 1895849-41-8 | BroadPharm [broadpharm.com]
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- 18. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Guide: Diagnosing a Weak TAMRA-PEG4-DBCO Signal
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting experiments involving TAMRA-PEG4-DBCO. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve challenges and optimize your results. This guide is structured to address the most common and critical issue encountered: a weak or absent fluorescent signal.
A weak fluorescent signal is the most frequent challenge in bioconjugation experiments. The root cause can typically be traced to one of four key stages: Reagent Integrity, Reaction Efficiency, Purification, or Signal Detection. The following guide is designed as a logical workflow to systematically identify and resolve the issue.
Let's begin with a visual decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Weak this compound Signal.
Q1: My final signal is weak. Could my this compound reagent have gone bad?
Answer: Yes, this is a critical first step in troubleshooting. Both the TAMRA fluorophore and the DBCO reactive group have specific stability requirements.
Potential Causes & Solutions:
-
Degradation of the DBCO Group: The strained alkyne of the DBCO moiety is its source of reactivity, but also its vulnerability.
-
Causality: The DBCO group is generally stable in aqueous buffers from pH 6-9.[1] However, it is susceptible to degradation under strongly acidic conditions (pH < 5), which can cause rearrangement of the cyclooctyne ring, rendering it unreactive towards azides.[1][2][3] Prolonged storage in aqueous solutions, even at 4°C, can lead to a gradual loss of reactivity.[1][4]
-
Solution: Store the solid this compound reagent desiccated at -20°C and protected from light.[1][5] Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them promptly.[6][7] If stock solutions must be stored, keep them at -20°C for no more than a few months.[5][8]
-
-
Photobleaching or Hydrolysis of TAMRA:
-
Causality: TAMRA, like most fluorophores, is sensitive to light. Repeated exposure to ambient or excitation light can lead to irreversible photobleaching. While less common, the dye's properties can also be affected by extreme pH.
-
Solution: Always store the reagent in the dark. During experimental manipulations, minimize exposure to light by working in a dimly lit area or using amber-colored tubes.
-
-
Contamination of Buffers:
-
Causality: A common and easily overlooked error is the presence of sodium azide in buffers used to handle the DBCO-containing molecule.[1][7][9] Azide will react with and consume the DBCO group before it has a chance to label your target molecule.
-
Solution: Meticulously ensure that all buffers and solutions that come into contact with your this compound or DBCO-labeled molecule are free of sodium azide.[1][9]
-
Q2: How can I be sure my conjugation reaction is the problem?
Answer: If your reagents are confirmed to be active, the next step is to scrutinize the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction conditions. The SPAAC reaction is robust but depends on several key parameters for efficiency.[9][10][]
Caption: The SPAAC "Click Chemistry" Experimental Workflow.
Key Reaction Parameters for Optimization:
| Parameter | Recommended Range | Rationale & Causality |
| Molar Ratio | 1.5 to 3-fold molar excess of DBCO reagent over azide-molecule | While the stoichiometry is 1:1, using an excess of one reagent helps drive the reaction to completion, especially with dilute protein solutions.[4][8][12] |
| pH | 7.0 - 8.5 | This pH range maintains the stability of the DBCO group while ensuring that the biomolecules are in a native, soluble state.[1] Avoid strong acids. |
| Buffer Choice | PBS, HEPES, Borate, Carbonate | Crucially, the buffer must be free of primary amines (like Tris or glycine) and sodium azide. [1][4][7] Amines can interfere with other chemistries if using multi-functional linkers, and azide directly consumes the DBCO reagent. |
| Temperature | 4°C to 37°C | The reaction proceeds well at room temperature (RT).[7] Lower temperatures (4°C) can be used to maintain the stability of sensitive biomolecules, but may require longer incubation times (e.g., overnight).[4][8][13] |
| Time | 4 - 12 hours | Typical reaction times are in this range.[4][7][13] For difficult conjugations or dilute samples, extending the time up to 24 hours may improve yield. |
| Solvent | < 20% DMSO or DMF | The organic solvent used to dissolve the this compound should be kept to a minimum as high concentrations can denature proteins.[1][9] |
Q3: The reaction seems fine. Could I be losing my product during purification?
Answer: Absolutely. Post-labeling purification is essential for removing unconjugated dye, which can cause high background fluorescence.[14][15] However, improper technique can lead to significant loss of your valuable labeled product.
Common Purification Pitfalls and Solutions:
| Method | Potential Problem | Troubleshooting Steps |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Product Loss: The labeled protein may be adsorbing to the column matrix. Incorrect Fractionation: The chosen resin does not adequately separate the large conjugate from the small free dye. | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.[14] Use low-protein-binding tubes.[14] Select a resin with a fractionation range appropriate for your target molecule's size.[15] |
| Dialysis | Product Loss: The molecular weight cut-off (MWCO) of the membrane is too large, allowing your product to leak out. Inefficient Removal: Dialysis volume or time is insufficient. | Choose a MWCO that is significantly smaller than your target molecule (e.g., 10 kDa MWCO for a 50 kDa protein).[15] Use a large volume of dialysis buffer (at least 200x the sample volume) and perform at least three buffer changes over 12-24 hours.[14] |
| General Issues | Aggregation/Precipitation: The hydrophobic nature of the TAMRA dye can sometimes cause the labeled protein to aggregate and precipitate out of solution.[14][15] | Perform purification at a lower protein concentration or consider adding non-ionic detergents (e.g., Tween-20) or a small amount of organic solvent to your buffer, if compatible with your downstream application.[14][15] |
Experimental Protocol: QC Check for Labeling Efficiency via SDS-PAGE
This protocol allows you to validate the success of the conjugation reaction before extensive purification or downstream experiments. It provides a qualitative (and semi-quantitative) assessment of labeling.
Objective: To separate the TAMRA-labeled protein from the unlabeled protein based on slight mobility shifts and to visualize the fluorescently labeled product.
Materials:
-
Aliquots from your conjugation reaction (before purification).
-
Unlabeled protein control (starting material).
-
SDS-PAGE gel system (e.g., 4-20% Tris-Glycine precast gel).
-
Appropriate running and loading buffers.
-
Fluorescence gel imager with filters for TAMRA (Excitation: ~545 nm, Emission: ~565 nm).
-
Coomassie stain solution.
Procedure:
-
Sample Preparation: Prepare samples of both your unlabeled control protein and your conjugation reaction mixture. Load equivalent amounts of total protein into separate wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Fluorescence Imaging:
-
Crucial Step: Before any staining, carefully remove the gel and place it on a fluorescence gel imager.
-
Image the gel using the appropriate TAMRA filter set. A band should be visible only in the lane corresponding to your conjugation reaction. The unlabeled control lane should be dark. The presence of this fluorescent band is your primary confirmation of successful labeling.
-
-
Coomassie Staining:
-
After fluorescence imaging, proceed to stain the same gel with Coomassie Blue.
-
This will allow you to visualize the total protein in all lanes. You should see bands for both your control and your reaction mixture. The band for the labeled protein may show a slight upward shift in molecular weight compared to the unlabeled control.
-
-
Analysis: By comparing the fluorescent image to the Coomassie-stained image, you can confirm that the fluorescence is associated with your protein of interest.
Frequently Asked Questions (FAQs)
Q: What are the spectral properties of TAMRA? A: TAMRA (Tetramethylrhodamine) typically has an excitation maximum around 555 nm and an emission maximum around 580 nm.[16] It is important to use the correct filter sets on your imaging instrument to maximize signal collection and minimize background.[17][18]
Q: Can TAMRA self-quench? A: Yes. If a protein or molecule is labeled with too many TAMRA dyes (a high degree of labeling), the fluorophores can be in close enough proximity to quench each other's fluorescence, leading to a weaker signal than expected.[19][20] This is a key reason to optimize your dye-to-molecule ratio during the reaction.[15] If you suspect over-labeling, reducing the molar excess of the this compound reagent is the first step.
Q: What is the purpose of the PEG4 spacer? A: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It serves two main purposes: 1) It increases the overall water solubility of the reagent and the resulting conjugate, which can help prevent aggregation[16][21][22], and 2) It provides a flexible arm that reduces steric hindrance between the dye and the biomolecule, allowing for more efficient conjugation and interaction with target structures.
Q: How do I measure the concentration of my final labeled product? A: You can use UV-Vis spectrophotometry. The protein concentration can be determined by the absorbance at 280 nm (A280), and the TAMRA concentration can be determined by its absorbance maximum at ~555 nm (A555). You will need to use a correction factor to account for the dye's absorbance at 280 nm when calculating the final protein concentration.
Q: Is the SPAAC reaction truly bioorthogonal? A: Yes, the reaction between DBCO and azide is considered highly bioorthogonal.[10][23] This means that neither functional group is naturally present in biological systems, and they react selectively with each other without interfering with native cellular chemistry, making this an ideal method for live-cell labeling.[10][24]
References
- BenchChem. (2025). Troubleshooting failed click chemistry reactions on oligonucleotides.
- BenchChem. (2025). Stability issues of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS in aqueous buffers.
- BenchChem. (2025).
- BenchChem. (2025).
- Koike, T., et al. (2013).
- BenchChem. (2025).
- AAT Bioquest.
- iGEM. DBCO–PEG4 – TAMRA.
- Interchim. Copper-free Click Chemistry (DBCO reagents).
- Ge, Y., et al. (2021).
- Shuttleworth, L., et al. (2014). Investigating the effects of DNA conjugations and associated solution conditions on the fluorescence of FAM and TAMRA. Analyst - RSC Publishing.
- BenchChem. (2025). Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Microscopy.
- Johnson, G. T., & Davidson, M. W. (2021). A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments. PMC.
- MedchemExpress.com. DBCO-PEG4-TAMRA.
- Dommerholt, J., et al. (2020). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I). Amazon S3.
- Click Chemistry Tools. DBCO-PEG4-NHS Ester.
- Interchim. DBCO reagents for « Click Chemistry ».
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- Vector Labs. Copper-Free Click Chemistry (SPAAC).
- Boster Biological Technology. (2023). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.
- CD Bioparticles. This compound.
- BenchChem. (2025). An In-depth Technical Guide to N-(DBCO-PEG4)
- AxisPharm. This compound, CAS 1895849-41-8.
- Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
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Technical Support Center: Mitigating Photobleaching of TAMRA-PEG4-DBCO
Welcome to the technical support center for researchers utilizing TAMRA-labeled compounds in fluorescence imaging. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the common challenge of photobleaching, specifically focusing on TAMRA-PEG4-DBCO. Our goal is to empower you with the knowledge to acquire high-quality, reproducible data by preserving your fluorescent signal.
Understanding the Enemy: The "Why" of TAMRA Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, TAMRA (Tetramethylrhodamine).[1][2] When a TAMRA molecule absorbs light from your microscope's excitation source (e.g., a laser or LED), it enters a high-energy, excited singlet state. From this state, it should ideally relax back to the ground state by emitting a photon, which is the fluorescence we detect.
However, a fraction of excited fluorophores can transition to a long-lived, reactive triplet state. In this triplet state, TAMRA is highly susceptible to interactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[1] These ROS, such as singlet oxygen, are highly reactive and can chemically attack the TAMRA molecule, permanently destroying its fluorescent properties.[1][3] This process is the primary driver of photobleaching.
The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment of the fluorophore.[4][5] The PEG4 (polyethylene glycol) and DBCO (dibenzocyclooctyne) moieties of your molecule are unlikely to directly influence the core photophysics of the TAMRA fluorophore itself, but the local environment they create can play a role.
Visualizing the Path to Darkness: The Photobleaching Cascade
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of TAMRA.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your imaging experiments with this compound.
Issue 1: My TAMRA signal fades almost immediately upon illumination.
-
Q: My fluorescence is gone within the first few seconds of focusing. What's the most likely cause?
-
A: This points to excessively high excitation light intensity. Modern microscopy light sources, especially lasers, can deliver a very high photon flux that rapidly drives fluorophores into the triplet state and accelerates photobleaching.[5] The relationship between excitation power and photobleaching is often non-linear, meaning a small increase in power can cause a much larger increase in bleaching.[5]
-
-
Q: How can I reduce the light intensity without losing my signal entirely?
-
A:
-
Lower the Laser/LED Power: This is the most direct approach. Reduce the power to the lowest possible level that still provides a sufficient signal-to-noise ratio (SNR).[1][6]
-
Use Neutral Density (ND) Filters: These filters reduce light intensity without changing its spectral properties.[1][2] They are an excellent way to attenuate the excitation light before it reaches your sample.
-
Increase Camera Gain/EM Gain: If you have a sensitive camera, you can increase its gain to amplify a weaker signal, allowing you to use less excitation light. Be mindful that this can also increase noise.[2]
-
Increase Exposure Time: A longer camera exposure time can compensate for lower light intensity.[7][8] However, for live-cell or dynamic imaging, this can lead to motion blur.
-
-
Issue 2: My signal is stable initially but bleaches significantly over a time-lapse experiment.
-
Q: I'm trying to capture a dynamic process over 30 minutes, but my signal is less than half of its initial intensity by the end. How can I improve this?
-
A: This is a classic photobleaching problem in time-lapse imaging. The cumulative dose of photons is the culprit. The solution lies in a combination of chemical and instrumental optimization.
-
-
Q: What are antifade reagents and how do they work?
-
A: Antifade reagents are chemical cocktails added to your mounting or imaging media to suppress photobleaching.[1][9] They primarily work by scavenging reactive oxygen species (ROS) before they can damage the fluorophore.[3] Common types include:
-
Commercial Mountants: Products like ProLong™ Diamond, ProLong™ Gold, and VECTASHIELD® are professionally formulated for ease of use and high performance in fixed cells.[10][11][12][13] They often contain a mix of free radical scavengers and may create an environment with reduced oxygen availability.[11]
-
Live-Cell Reagents: For live imaging, reagents like ProLong™ Live or VectaCell™ Trolox are designed to be non-toxic while reducing photobleaching.[10][14] Trolox, a water-soluble vitamin E analog, is a potent antioxidant that effectively reduces fluorophore blinking and bleaching.[3][14]
-
Oxygen Scavenging Systems: These are often used in single-molecule studies but can be adapted for other applications. The most common is the GLOX (or GO/Cat) system, which uses glucose oxidase and catalase to enzymatically remove dissolved oxygen from the medium.[4][15]
-
-
-
Q: Besides antifade reagents, how can I change my imaging protocol to preserve the signal?
-
A:
-
Reduce Exposure Time & Frequency: Only illuminate the sample when you are actively acquiring an image.[2] Avoid continuous illumination while searching for your field of view.[6][16] Increase the time interval between acquisitions as much as your experimental question allows.
-
Minimize "Illumination Overhead": This is the time the sample is illuminated, but the camera is not actively capturing photons.[7][17] Modern LED light sources with fast TTL switching can significantly reduce this wasted exposure compared to older shuttered arc lamps.[8]
-
Optimize Z-stacks: If acquiring a 3D stack, use the minimum number of slices and step size necessary to answer your question.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Are some antifade reagents better than others for TAMRA?
-
A1: Yes, the effectiveness of an antifade reagent can be fluorophore-dependent.[9] For rhodamine dyes like TAMRA, commercial reagents like ProLong™ Diamond and VECTASHIELD® are generally very effective.[13][18] For live-cell imaging, Trolox-based solutions are a well-documented and effective choice.[14] It is often necessary to empirically test a few options to find the best one for your specific sample and imaging conditions.[9]
-
-
Q2: Can I make my own antifade mounting medium?
-
A2: Yes, lab-made antifade media are a cost-effective option. A common recipe is based on Mowiol 4-88 or polyvinyl alcohol (PVA) as a mounting base, with an antifade agent like DABCO (1,4-diazabicyclo[2.2.2]octane) or n-propyl gallate (NPG) added.[19][20] See the protocols section below for a detailed recipe.
-
-
Q3: Will using an antifade reagent affect my experiment or cell health?
-
A3: For fixed cells, this is not a concern. For live cells, it is crucial to use reagents specifically designed for this purpose.[10] Reagents like ProLong™ Live are formulated to have minimal effects on cell viability and proliferation.[10] However, oxygen scavenging systems like GLOX can induce hypoxia, which may alter cell physiology, so appropriate controls are essential.[21]
-
-
Q4: My sample is in an aqueous buffer for live imaging. Can I still use an antifade?
-
A4: Absolutely. You would add a live-cell compatible antifade reagent directly to your imaging buffer. For example, ProLong™ Live is supplied as a 100X concentrate that is diluted into your normal cell culture or imaging medium.[10][22] Trolox can also be added directly to the medium to a final concentration of 0.1-1 mM.[14]
-
-
Q5: Does the choice of immersion oil matter?
-
A5: Yes. It's critical to match the refractive index (RI) of your mounting medium and immersion oil to that of the coverslip (typically ~1.52) to achieve the best image resolution.[20] Hard-setting antifade mountants like ProLong™ Diamond cure to an RI of ~1.47, which is a good match.[13][23] Some specialized mountants like ProLong™ Glass are formulated to cure to an RI of 1.52.[10]
-
Quantitative Comparison of Antifade Strategies
| Strategy | Mechanism of Action | Relative Efficacy (General) | Key Considerations |
| Lower Excitation Power | Reduces the rate of entry into the triplet state.[5] | High | The most effective and simplest method. May require a more sensitive detector. |
| Reduced Exposure Time | Minimizes the total photon dose delivered to the sample.[2] | High | Crucial for time-lapse. Balances signal with photobleaching. |
| Commercial Antifades (Fixed) | ROS scavenging, triplet state quenching.[3][11] | High | Optimized for performance and ease of use. (e.g., ProLong™ Diamond, VECTASHIELD®).[13][18] |
| Live-Cell Antifades | ROS scavenging, non-toxic formulations.[10][14] | Medium-High | Essential for live imaging; must be validated for low cytotoxicity (e.g., ProLong™ Live, Trolox).[22] |
| GLOX Oxygen Scavenging | Enzymatic removal of molecular oxygen.[4][15] | Very High | Extremely effective but can induce hypoxia in live cells, altering physiology.[21] |
Protocols & Workflows
Experimental Workflow for Minimizing Photobleaching
Caption: Recommended workflow for sample preparation and imaging to reduce photobleaching.
Protocol 1: Preparation of DABCO-PVA Antifade Mounting Medium
This protocol provides a recipe for a widely used, lab-made antifade mounting medium for fixed cells.[20]
Materials:
-
Polyvinyl alcohol (PVA), MW 10,000-30,000
-
Glycerol
-
Tris buffer (0.2 M, pH 8.5)
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Distilled water
Procedure:
-
In a 50 mL conical tube, add 2.4 g of PVA to 6 g of glycerol. Mix thoroughly with a spatula.
-
Add 6 mL of distilled water and mix again. Leave the mixture for several hours at room temperature to allow the PVA to dissolve.
-
Add 12 mL of 0.2 M Tris buffer (pH 8.5) and heat the mixture to 50°C for 10-15 minutes, mixing occasionally, until the solution is clear.
-
Cool the solution to room temperature. Add 1.25 g of DABCO and mix gently until it is fully dissolved.
-
Centrifuge the solution at 5,000 x g for 15 minutes to remove any undissolved particles.
-
Aliquot the supernatant into microcentrifuge tubes and store at -20°C, protected from light. Thaw an aliquot for use and do not re-freeze.
Protocol 2: Live-Cell Imaging with Trolox Antifade
This protocol describes the use of Trolox for reducing photobleaching during live-cell imaging.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol or DMSO for stock solution
-
Your standard live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Prepare a 100 mM stock solution of Trolox in filtered ethanol or DMSO. Store this stock at -20°C.
-
On the day of the experiment, dilute the Trolox stock solution directly into your pre-warmed imaging medium to a final working concentration. A typical starting concentration is 0.5 mM to 1 mM.[14]
-
Replace the medium on your cells with the Trolox-containing imaging medium.
-
Incubate the cells for at least 15-30 minutes under normal culture conditions (37°C, 5% CO₂) before starting your imaging session.
-
Proceed with your time-lapse imaging, following the best practices for minimizing light exposure as described above.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE. Retrieved from [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net. Retrieved from [Link]
-
Cole, R. W., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. Retrieved from [Link]
-
Patterson, G. H., & Lippincott-Schwartz, J. (2002). A photoactivatable GFP for selective photolabeling of proteins and cells. Science. Retrieved from [Link]
-
Exploring Vectashield: Comprehensive Overview. (n.d.). LuminWaves. Retrieved from [Link]
-
The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]
-
Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences. Retrieved from [Link]
-
Goedhart, J., & Mastop, M. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]
-
Minimising photodamage during fluorescence microscopy with LED illumination. (n.d.). CoolLED. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved from [Link]
-
Hohlbein, J., et al. (2012). Photobleaching and blinking of TAMRA induced by Mn(2+). Chemphyschem. Retrieved from [Link]
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2017). Request PDF. Retrieved from [Link]
-
Photobleaching and blinking of TAMRA induced by Mn 2+. (2012). Request PDF. Retrieved from [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Retrieved from [Link]
-
TAMRA dye for labeling in life science research. (n.d.). baseclick GmbH. Retrieved from [Link]
-
Carlton, P. M., et al. (2010). Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. Biophysical Journal. Retrieved from [Link]
-
Kim, J., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PNAS. Retrieved from [Link]
-
GLOX Buffer Protocol. (n.d.). Abbelight. Retrieved from [Link]
-
VECTASHIELD® Antifade Mounting Media. (n.d.). BioNordika. Retrieved from [Link]
-
Glucose Oxidase Assay Procedure. (n.d.). Megazyme. Retrieved from [Link]
-
Glucose oxidase Catalase Mixture eukaryote Enzyme. (n.d.). Megazyme. Retrieved from [Link]
-
Betancor, L., et al. (2008). Combi-CLEAs of Glucose Oxidase and Catalase for Conversion of Glucose to Gluconic Acid Eliminating the Hydrogen Peroxide to Maintain Enzyme Activity in a Bubble Column Reactor. Molecules. Retrieved from [Link]
Sources
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. biocompare.com [biocompare.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. coolled.com [coolled.com]
- 9. news-medical.net [news-medical.net]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. luminwaves.com [luminwaves.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. ProLong Diamond and SlowFade Diamond Antifade Mountants for Fixed-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. bicellscientific.com [bicellscientific.com]
- 20. bidc.ucsf.edu [bidc.ucsf.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing TAMRA-PEG4-DBCO Conjugations
Welcome to the technical support center for TAMRA-PEG4-DBCO and its applications in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to ensure your success in achieving efficient and reliable conjugations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, explaining the underlying causes and providing actionable solutions.
Problem 1: Low or No Conjugation Yield
You've performed the conjugation reaction between this compound and your azide-containing molecule, but analysis (e.g., by HPLC, SDS-PAGE, or mass spectrometry) shows a very low yield of the desired product or none at all.
Possible Causes and Solutions:
-
Cause: Inactive Reagents
-
Expertise & Experience: The dibenzocyclooctyne (DBCO) group is susceptible to oxidation and hydrolysis, especially with prolonged exposure to air and moisture.[1][2] Similarly, the TAMRA fluorophore is sensitive to light. Improper storage can lead to degradation of the this compound reagent. Azide-containing molecules can also degrade, though they are generally more stable.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting a new experiment, it's prudent to test the activity of your this compound. This can be done with a small-scale reaction using a simple, known-to-be-reactive azide, such as benzyl azide, and analyzing the reaction by TLC or LC-MS.
-
Proper Storage: Always store this compound at -20°C or -80°C, protected from light and moisture.[3][4][5][6] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Fresh Solutions: Prepare solutions of this compound in a suitable solvent like DMSO or DMF immediately before use.[6][7] Avoid repeated freeze-thaw cycles.
-
-
-
Cause: Suboptimal Reaction Conditions
-
Expertise & Experience: While SPAAC reactions are robust, their kinetics are influenced by several factors including reactant concentrations, solvent, pH, and temperature.[8] Very low reactant concentrations can lead to exceedingly slow reaction rates.[9]
-
Troubleshooting Steps:
-
Increase Reactant Concentration: The rate of a bimolecular reaction like SPAAC is directly proportional to the concentration of the reactants. If possible, increase the concentration of one or both reactants.[9][10]
-
Optimize Molar Ratio: While a 1:1 molar ratio is stoichiometric, using a slight excess (1.5 to 3-fold) of one reactant can drive the reaction to completion, especially if one component is particularly precious.[11][12]
-
Solvent Choice: The reaction can be performed in a variety of solvents. While aqueous buffers are common for biological samples, the inclusion of a water-miscible organic co-solvent like DMSO (up to 20%) can aid in the solubility of hydrophobic reactants.[13][14] Interestingly, a higher mole fraction of water can sometimes increase the rate of 1,3-dipolar cycloaddition reactions.[14]
-
pH Adjustment: The optimal pH for SPAAC reactions is generally between 6.5 and 8.5.[8] It's worth noting that different buffer systems can significantly impact reaction rates, with HEPES buffer at pH 7 often yielding higher rate constants than PBS at the same pH.[15][16][17]
-
Temperature and Time: SPAAC reactions are typically run at room temperature (25°C) or 37°C.[8] If the reaction is sluggish, increasing the temperature (provided your molecules are stable) or extending the reaction time (from a few hours to overnight) can improve the yield.[10][12]
-
-
-
Cause: Interference from Buffer Components
-
Expertise & Experience: A common pitfall is the presence of sodium azide (NaN₃) in purification or storage buffers. Sodium azide will react with the DBCO group, effectively quenching the desired reaction.[13][18]
-
Troubleshooting Steps:
-
Buffer Exchange: Ensure that your azide-containing molecule is in an azide-free buffer (e.g., PBS or HEPES) before adding the this compound. Dialysis or the use of a desalting column are effective methods for buffer exchange.[19]
-
Avoid Primary Amines in Buffers: If you are working with an NHS-ester functionalized molecule to introduce the azide, avoid buffers containing primary amines like Tris or glycine, as these will compete with your target molecule for the NHS ester.[19]
-
-
Problem 2: Unexpected Side Products or High Background Fluorescence
You observe multiple peaks in your HPLC chromatogram or high background fluorescence in your imaging experiments, suggesting the presence of impurities or non-specific binding.
Possible Causes and Solutions:
-
Cause: Incomplete Purification
-
Expertise & Experience: Unreacted this compound is a common source of background fluorescence. Due to the hydrophobic nature of the TAMRA dye, it can be "sticky" and lead to non-specific binding.[20][21]
-
Troubleshooting Steps:
-
Appropriate Purification Method: The choice of purification method is critical and depends on the size and properties of your target molecule.
-
Size Exclusion Chromatography (SEC): Ideal for separating larger molecules (like proteins) from the smaller, unreacted this compound.[20]
-
Reverse-Phase HPLC (RP-HPLC): A powerful technique for purifying peptides and oligonucleotides, separating compounds based on hydrophobicity.[22][23]
-
Dialysis/Tangential Flow Filtration (TFF): Suitable for removing small molecules from larger ones, but may require multiple buffer changes for complete removal.[20]
-
-
Optimize Purification Protocol: Increase the column length in SEC, the number of diavolumes in TFF, or the number of buffer changes in dialysis to enhance the removal of unconjugated dye.[20]
-
-
-
Cause: Aggregation of the Conjugate
-
Expertise & Experience: The TAMRA dye is hydrophobic and its conjugation to a biomolecule can increase the overall hydrophobicity, sometimes leading to aggregation and precipitation.[19][21]
-
Troubleshooting Steps:
-
Modify Buffer Conditions: Perform the purification at a lower concentration or include solubilizing agents in your buffers, such as a non-ionic detergent (e.g., 0.01% Tween-20) or a small amount of an organic solvent, if compatible with your downstream application.[20][21]
-
Control Degree of Labeling: Over-labeling can exacerbate aggregation. Reduce the molar excess of the this compound used in the conjugation reaction.[21]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction time for a this compound conjugation?
A1: The reaction time for a this compound conjugation can vary significantly, from a few hours to overnight (2-24 hours).[24] The key factors influencing the reaction rate are:
-
Reactant Concentrations: Higher concentrations lead to faster reactions.[10]
-
Temperature: Reactions are faster at higher temperatures (e.g., 37°C vs. room temperature).[8]
-
Nature of the Azide: The electronic properties of the azide-containing molecule can play a role. Electron-donating groups near the azide can sometimes increase the reaction rate.[14][15][16]
-
Solvent and pH: As discussed in the troubleshooting section, the buffer system and pH can have a notable effect on the reaction kinetics.[15][16][17]
For critical applications, it is recommended to perform a time-course experiment to determine the optimal reaction time for your specific system.
Q2: How can I monitor the progress of my this compound conjugation reaction?
A2: Several analytical techniques can be used to monitor the progress of the reaction in real-time or by analyzing aliquots taken at different time points:[25]
-
¹H NMR Spectroscopy: Allows for the direct observation of the disappearance of reactant peaks and the appearance of product peaks.[26][27]
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance at around 310 nm.[13] The reaction can be monitored by observing the decrease in this absorbance over time.
-
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: This technique can track the disappearance of the characteristic azide vibrational stretch at approximately 2100 cm⁻¹.[25][28]
-
HPLC and LC-MS: These are powerful methods for separating and identifying the reactants and the product, allowing for quantification of the reaction progress.[22][25]
Q3: What is the role of the PEG4 linker in this compound?
A3: The polyethylene glycol (PEG) linker serves several important functions:
-
Increased Hydrophilicity: The PEG4 spacer enhances the water solubility of the otherwise hydrophobic TAMRA-DBCO moiety, which is particularly beneficial for reactions in aqueous buffers.[4][17]
-
Reduced Steric Hindrance: The linker provides spatial separation between the TAMRA dye and the DBCO group, as well as between the conjugated molecule and the dye. This can reduce steric hindrance and help maintain the biological activity of the labeled molecule.[4]
-
Enhanced Reaction Kinetics: The presence of a PEG linker has been shown to enhance SPAAC reaction rates in some cases, potentially by increasing the effective local concentration of the reactants or by reducing non-specific interactions.[15][16]
Q4: Can I use this compound for live-cell labeling?
A4: Yes, this compound is well-suited for live-cell labeling applications. The key advantage of SPAAC chemistry is its bioorthogonality; the DBCO and azide groups are chemically inert to the vast majority of functional groups found in biological systems, and the reaction does not require a cytotoxic copper catalyst.[24][29][30] For live-cell labeling, cells are typically first metabolically labeled with an azide-containing precursor (e.g., an azido-sugar), followed by incubation with the DBCO-fluorophore.[7][24]
Data Presentation
Table 1: Factors Influencing SPAAC Reaction Rate
| Parameter | Effect on Reaction Rate | Recommendations |
| Concentration | Increases with higher reactant concentrations.[9][10] | Use the highest feasible concentrations for your system. |
| Temperature | Increases with higher temperatures.[8] | Typically run at room temperature (25°C) or 37°C.[8] |
| pH | Generally increases with higher pH (except in HEPES buffer).[15][16] | Optimal range is typically 6.5-8.5.[8] |
| Buffer System | Reaction rates vary significantly between different buffer systems.[15][16][17] | HEPES buffer (pH 7) has been shown to yield higher rate constants than PBS (pH 7).[15][16] |
| Solvent | Aqueous solvent systems can accelerate 1,3-dipolar cycloaddition reactions.[14] | While organic co-solvents like DMSO can be used, their concentration should be minimized to avoid protein denaturation.[13] |
| PEG Linker | The presence of a PEG linker can enhance reaction rates.[15][16] | The PEG4 linker in this compound contributes to favorable reaction kinetics. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Azide-Containing Protein
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA).[21]
-
Protocol 2: Monitoring Reaction Progress by RP-HPLC
-
Set up the HPLC System:
-
Use a C18 reverse-phase column.
-
Set up a gradient elution method using two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Monitor the elution profile at the absorbance maxima for TAMRA (~555 nm) and, if applicable, for your target molecule (e.g., 220 nm for peptides).
-
-
Run the Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by flash freezing).
-
Inject the aliquot onto the HPLC system.
-
-
Analyze the Data:
-
Identify the peaks corresponding to the starting materials (azide-molecule and this compound) and the conjugated product. The product will typically have a longer retention time than the unconjugated azide-molecule due to the hydrophobicity of the TAMRA dye.[22]
-
Calculate the percentage conversion by integrating the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Workflow for monitoring SPAAC reaction progress.
References
- BenchChem. (2025). Application Notes and Protocols: Experimental Setup for Monitoring SPAAC Reaction Kinetics.
- BenchChem. (2025).
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- BenchChem. (2025).
-
Pringle, T. A., & Knight, J. C. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. Organic & Biomolecular Chemistry. [Link]
- MedchemExpress.com. (n.d.). DBCO-PEG4-TAMRA.
- National Institutes of Health (NIH). (n.d.).
- Waters. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides.
- AxisPharm. (n.d.). This compound, CAS 1895849-41-8.
- BenchChem. (n.d.). Troubleshooting incomplete azide-alkyne cycloaddition.
- Sapphire North America. (2025). DBCO-PEG4-5-TAMRA.
- AAT Bioquest. (n.d.).
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes.
- LifeTein Peptide Blog. (2025). TAMRA Fluorescent Labeling.
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (2025).
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
- Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
- iGEM. (n.d.). DBCO–PEG4 – TAMRA.
- Lumiprobe. (n.d.). Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?.
- ResearchGate. (n.d.).
- ResearchGate. (2019). Optimal Conditions for DBCO-azide Reaction?.
- Organic & Biomolecular Chemistry. (2025). 10.
- BenchChem. (2025). Understanding strain-promoted alkyne-azide cycloaddition (SPAAC).
- Glen Research. (n.d.). Glen Report 35-25: Product Review DBCO.
- BroadPharm. (n.d.).
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Technical Support Center: A Guide to Minimizing TAMRA-PEG4-DBCO Aggregation
Welcome to the technical support center for TAMRA-PEG4-DBCO. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorescent labeling reagent. We will delve into the common challenge of aggregation in solution, providing not just troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
PART 1: Frequently Asked Questions & Quick Troubleshooting
This section provides rapid answers to the most common issues encountered with this compound.
Q1: My freshly prepared aqueous solution of this compound looks cloudy or has visible particulates. What's happening and what should I do?
A: This is a classic sign of aggregation. The TAMRA and DBCO moieties of the molecule are inherently hydrophobic and can associate in aqueous environments, especially at higher concentrations. The PEG4 linker is included to improve water solubility, but its effects can be overcome.[1][2]
-
Immediate Action: Do not proceed with your experiment. Using an aggregated reagent will lead to inaccurate quantification, poor reaction efficiency, and potential precipitation of your target biomolecule.
-
Short-Term Fix: Try diluting the solution further with your aqueous buffer. If that doesn't work, you may need to remake the solution following the detailed protocols in Part 3. Gentle warming (to 30-37°C) or brief, low-power bath sonication can sometimes help redissolve small aggregates, but this should be done with caution as it can also promote degradation over time.
Q2: What is the absolute best way to dissolve and store this compound?
A: The recommended procedure is to first create a concentrated stock solution in a high-quality, anhydrous organic solvent and then dilute it into your aqueous reaction buffer.
-
Recommended Solvents for Stock: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices.[1] A stock concentration of 5-10 mM is typical. For example, to make a 5 mM stock, you can add 427 µL of DMSO to a 2 mg vial of the reagent.[3]
-
Storage: Store the organic stock solution at -20°C or -80°C, protected from light and moisture.[4] When stored at -20°C, it is recommended to use it within one month.[5] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]
Q3: My click reaction yield is low, and the fluorescence of my final conjugate is weaker than expected. Could aggregation be the cause?
A: Yes, absolutely. Aggregation is a primary suspect for both of these issues.
-
Low Reaction Yield: When this compound aggregates, the DBCO group becomes sterically hindered or buried within the aggregate, making it inaccessible to its azide-containing reaction partner.[7][8]
-
Fluorescence Quenching: TAMRA, like other rhodamine dyes, is susceptible to self-quenching when molecules are in close proximity.[9] Aggregation forces the TAMRA fluorophores together, leading to the formation of non-fluorescent ground-state dimers and a significant decrease in the overall fluorescence signal.[10]
Q4: I am working with a sensitive protein. What is the maximum concentration of DMSO I can have in my final reaction buffer?
A: This is protein-dependent, but a general rule of thumb is to keep the final concentration of organic co-solvents like DMSO below 10-15% (v/v).[6] Many proteins will begin to denature or precipitate above this threshold. Some protocols for antibody labeling recommend keeping the final DMSO content even lower, often below 20%.[11][12] Always perform a small-scale pilot experiment to determine the tolerance of your specific biomolecule.
PART 2: Understanding the Science of Aggregation
To effectively prevent aggregation, it is crucial to understand the molecular forces at play. The this compound molecule is amphipathic, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.
-
TAMRA (Tetramethylrhodamine): This fluorescent dye contains a large, planar aromatic ring system. While it has charged carboxyl groups, the core structure is significantly hydrophobic and prone to π-π stacking interactions with other TAMRA molecules.[13] This stacking is a major driver of aggregation and fluorescence quenching.
-
DBCO (Dibenzocyclooctyne): This moiety, essential for copper-free click chemistry, is composed of two aromatic rings fused to a cyclooctyne ring. It is highly hydrophobic and contributes significantly to the molecule's tendency to aggregate in aqueous solutions.[14]
-
PEG4 (Polyethylene Glycol): This short, flexible polyether chain is hydrophilic and biocompatible.[15][16] Its primary role is to create a hydration shell around the molecule, which increases water solubility and helps to sterically shield the hydrophobic TAMRA and DBCO groups, thereby reducing aggregation.[7][17] However, for this specific construct, the hydrophobicity of the terminal groups can sometimes overwhelm the solubilizing effect of the short PEG4 chain.
The Mechanism of Aggregation and Quenching
The diagram below illustrates how individual, fluorescent molecules can self-assemble into non-fluorescent aggregates.
Caption: Aggregation driven by hydrophobic forces and π-π stacking.
Key Factors Influencing Aggregation
| Factor | Recommendation | Rationale |
| Concentration | Prepare aqueous working solutions at the lowest feasible concentration (typically in the low micromolar range, e.g., 5-30 µM).[3] | Higher concentrations increase the probability of intermolecular collisions, promoting the formation of aggregates. |
| Solvent Choice | Always dissolve the lyophilized powder in anhydrous DMSO or DMF first to create a stock solution.[1][4] | The molecule is highly soluble in these organic solvents, ensuring it is fully monomeric before dilution into an aqueous environment. |
| Aqueous Buffer | Use standard biological buffers (e.g., PBS, HEPES) at a pH between 7 and 9 for click reactions.[18] | While TAMRA fluorescence is relatively stable, extreme pH values can alter its charge state and solubility.[19] Avoid buffers containing azides, as they will react with the DBCO group.[6][11] |
| Additives | Consider including a non-ionic surfactant like Tween-80 (0.01-0.05%) or an organic co-solvent like DMSO (<15%) in your final aqueous buffer.[6][14] | Surfactants form micelles that can encapsulate the hydrophobic portions of the molecule, preventing aggregation.[20] Co-solvents increase the overall polarity of the solution, improving the solubility of hydrophobic compounds. |
| Temperature | Prepare solutions at room temperature. Gentle warming (30-37°C) can aid dissolution, but avoid high temperatures. Store at 4°C for short-term use or frozen for long-term. | Temperature affects solubility, but excessive heat can degrade the molecule. |
PART 3: Protocols and Methodologies
Follow these validated protocols to ensure your this compound remains soluble and reactive.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Remove the vial of lyophilized this compound from -20°C storage and allow it to equilibrate to room temperature for at least 15 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture, which can hydrolyze the reagent over time.[6]
-
Add the required volume of anhydrous, high-purity DMSO (or DMF) to the vial to achieve your desired stock concentration (e.g., 5 mM or 10 mM).
-
Vortex the vial for at least 30 seconds or until all solid material is completely dissolved. The solution should be clear and deep red/magenta in color.
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Workflow for Preparing Aqueous Working Solutions
This workflow is designed to minimize the "solvent shock" that can cause precipitation when a reagent dissolved in an organic solvent is rapidly diluted into an aqueous buffer.
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How to choose the right concentration of TAMRA-PEG4-DBCO for labeling
Welcome to the technical support center for bioconjugation using TAMRA-PEG4-DBCO. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting advice for choosing the right concentration and optimizing your labeling experiments. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for labeling?
A1: this compound is a fluorescent labeling reagent. Let's break down its components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye, ideal for visualization in various biological applications[1][2]. It has an excitation maximum of approximately 555 nm and an emission maximum around 580 nm[1][2][3].
-
PEG4 (Polyethylene glycol, 4 units): A short, flexible polyethylene glycol spacer. This spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance between the dye and the biomolecule it's labeling[4][5].
-
DBCO (Dibenzocyclooctyne): A reactive group that is central to copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[6][7][8][9]. It reacts specifically and efficiently with azide groups under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it perfect for labeling sensitive biomolecules and for in vivo applications[7][8][10][11].
This combination makes this compound a powerful tool for attaching a bright fluorescent label to azide-modified proteins, nucleic acids, or other biomolecules with high specificity and biocompatibility[5][6][12].
Q2: How do I determine the starting concentration of this compound for my labeling reaction?
A2: The optimal concentration is determined by the desired Degree of Labeling (DOL) , which is the average number of dye molecules conjugated to each target biomolecule[13]. The key is to find a balance: high enough for a strong signal, but not so high that it causes protein aggregation, loss of function, or fluorescence quenching[][15][16].
A common starting point is to use a molar excess of the this compound reagent relative to your azide-modified biomolecule.
| Biomolecule Concentration | Recommended Starting Molar Excess (DBCO:Biomolecule) |
| > 5 mg/mL | 5-10 fold molar excess[17][18] |
| < 5 mg/mL | 10-30 fold molar excess[7][19][20] |
For example, to label an antibody at 2 mg/mL, you might start with a 20-fold molar excess of this compound[7]. It is crucial to empirically determine the optimal ratio for your specific application and biomolecule[21].
Q3: What are the critical parameters that influence the labeling reaction?
A3: Several factors can significantly impact the efficiency of your labeling reaction:
-
Concentration of Reactants: Higher concentrations of both the biomolecule and the DBCO reagent can increase reaction rates. For proteins, a concentration of 1-10 mg/mL is generally recommended[18][22].
-
Reaction Buffer: Use a buffer that is free of any azide-containing compounds, as these will compete with your target molecule for reaction with the DBCO group[7][23]. Amine-free buffers like PBS or HEPES are also good choices, although less critical than for NHS-ester chemistry[1]. The pH should be maintained within a physiological range (typically 7.2-8.5)[10][23].
-
Temperature and Time: The reaction proceeds efficiently at temperatures ranging from 4°C to 37°C[7]. While many reactions are complete within 1-2 hours at room temperature, extending the incubation time (e.g., overnight at 4°C) can sometimes improve the yield[7][19][21].
-
Purity of Biomolecule: Ensure your azide-modified biomolecule is pure and free of any substances that could interfere with the reaction.
Q4: How do I prepare and store the this compound stock solution?
A4: this compound should be dissolved in an anhydrous organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 5-10 mM)[1][22]. It is crucial to use a fresh, anhydrous solvent as moisture can compromise the stability of the reagent[1].
Storage:
-
Solid Form: Store at -20°C, protected from light and moisture[5][6][24]. It should be stable for at least 12 months[24][25].
-
Stock Solution (in DMSO/DMF): For short-term storage, keep at -20°C for up to a month[6]. For longer-term storage, aliquot and store at -80°C for up to 6 months[6]. Always protect from light.
Experimental Workflow & Protocols
The overall process involves preparing your azide-modified biomolecule, reacting it with this compound, and then purifying the resulting conjugate.
Caption: Common troubleshooting scenarios and solutions.
In-Depth Troubleshooting
-
Problem: Low Labeling Efficiency
-
Causality: The kinetics of the SPAAC reaction are concentration-dependent.[26] If the concentration of either the azide-modified molecule or the DBCO reagent is too low, the reaction will proceed slowly, resulting in a low DOL. Furthermore, the DBCO group can lose reactivity over time, especially if exposed to moisture.[19]
-
Solution: First, confirm the integrity of your this compound by preparing a fresh stock solution in anhydrous DMSO.[1] Increase the molar excess of the DBCO reagent in increments (e.g., from 10x to 20x or 40x).[21] If possible, concentrate your biomolecule to >1 mg/mL. You can also try increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., 37°C).[7][21]
-
-
Problem: Protein Aggregation and Precipitation
-
Causality: TAMRA is a hydrophobic molecule.[1] Attaching multiple TAMRA molecules to a protein significantly increases its overall hydrophobicity, which can lead to aggregation and precipitation, especially at high protein concentrations.[1][3] This is a common issue with fluorescently labeled proteins.[16]
-
Solution: The most direct solution is to reduce the target DOL by decreasing the molar excess of this compound used in the reaction.[1] If a high DOL is required, consider modifying the buffer conditions to improve solubility, for example, by including non-ionic detergents or adjusting the pH.
-
-
Problem: Non-Specific Binding in Downstream Assays
-
Causality: This can be caused by two main factors. First, residual, unreacted this compound that was not removed during purification can bind non-specifically in your assay. Second, the hydrophobicity of the TAMRA dye itself can cause the entire labeled conjugate to adhere non-specifically to surfaces like plastic wells or glass slides.[27][28] Studies have shown a strong correlation between dye hydrophobicity and its propensity for non-specific binding.[27][28]
-
Solution: Ensure your purification is thorough. Use size-exclusion chromatography and collect narrow fractions to separate the conjugate from free dye.[1] For downstream applications, include blocking agents like Bovine Serum Albumin (BSA) or casein in your buffers to block non-specific binding sites.[] Adding a small amount of a non-ionic detergent like Tween-20 can also help mitigate hydrophobic interactions.
-
By understanding the principles behind the labeling chemistry and systematically optimizing the reaction conditions, you can achieve reliable and reproducible results with this compound.
References
- Benchchem. (n.d.). Purification of TAMRA-Labeled Proteins: Application Notes and Protocols.
- BOC Sciences. (n.d.). Fluorescence Labeling of Antibody.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of TAMRA-PEG3-COOH Labeled Proteins.
- (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices.
- MDPI. (n.d.). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation.
- CLF. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments.
- (n.d.). AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit.
- Thermo Fisher Scientific. (2021). EZ-Link DBCO Protein Labeling Kit User Guide.
- MedchemExpress.com. (n.d.). DBCO-PEG4-TAMRA | TARMA Dye.
- baseclick GmbH. (n.d.). TAMRA dye for labeling in life science research.
- Journal of Nuclear Medicine. (2019). Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles.
- ACS Publications. (n.d.). Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance.
- PLOS One. (n.d.). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.
- ResearchGate. (n.d.). Click reaction yield in dependence of the molar ratio of DBCO-NHS to....
- AxisPharm. (n.d.). This compound, CAS 1895849-41-8.
- You Do Bio. (n.d.). Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester.
- Benchchem. (n.d.). A Researcher's Guide to Quantitative Analysis of TAMRA Labeling Efficiency.
- Sapphire North America. (n.d.). DBCO-PEG4-5-TAMRA.
- Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
- Abcam. (2020). ab253390 TAMRA Antibody/Protein/Cell Labeling Kit.
- LifeTein. (2025). TAMRA Fluorescent Labeling.
- ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
- ResearchGate. (2021). How to calculate the DOL of TAMRA-labelled protein.
- Jena Bioscience. (n.d.). DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes.
- NIH. (n.d.). Fluorescent labeled antibodies - balancing functionality and degree of labeling.
- Thermo Fisher Scientific. (n.d.). A Guide to Making Your Own Fluorescent Bioconjugate.
- ResearchGate. (2025). Fluorescent-labeled antibodies: Balancing functionality and degree of labeling | Request PDF.
- (n.d.). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates.
- (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.
- NIH. (n.d.). Oxidation-Induced “One-Pot” Click Chemistry.
- Benchchem. (n.d.). Application Note: Two-Step Site-Specific Protein Labeling Using MTSEA-DBCO and Click Chemistry.
- iGEM. (n.d.). DBCO–PEG4 – TAMRA.
- Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents).
- Click Chemistry Tools. (2016). DBCO Reaction — Principles. Diarylcyclooctynes.
- Alfa Chemistry. (n.d.). DBCO - Click Chemistry.
- CD Bioparticles. (n.d.). This compound.
- PNAS. (n.d.). Copper-free click chemistry for dynamic in vivo imaging.
- NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- ResearchGate. (n.d.). Illustration showing the applications of copper‐free click chemistry....
- BroadPharm. (n.d.). This compound, 1895849-41-8.
- (2021). Directed evolution of dibenzocyclooctyne-reactive peptide tags for protein labeling.
- AAT Bioquest. (n.d.). DBCO–Azide Conjugation.
- Benchchem. (n.d.). Technical Support Center: Quenching Unreacted N-(DBCO-PEG4)-N-Biotin-PEG4-NHS.
- Benchchem. (n.d.). A Comparative Guide to Confirming Covalent Labeling of TAMRA-PEG4-Alkyne.
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming TAMRA-PEG4-DBCO Conjugation
Introduction: The Imperative of Verification in Bioconjugation
In the precise world of bioconjugation, the assumption of a successful reaction is a risk researchers cannot afford. The covalent attachment of a fluorescent reporter like TAMRA (Tetramethylrhodamine) to a biomolecule using a PEG4 (polyethylene glycol) linker and a DBCO (Dibenzocyclooctyne) reactive group is a fundamental technique for creating sophisticated probes for research and diagnostics. TAMRA-PEG4-DBCO is a favored reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a "click chemistry" method that enables the specific and efficient labeling of azide-modified biomolecules within intricate biological environments.[1][][3][4] However, the mere act of combining reagents does not guarantee a successful conjugation. Rigorous analytical confirmation is essential to ensure the validity and reproducibility of any subsequent experiments.
This guide provides an in-depth, experience-driven comparison of the analytical methods used to confirm successful this compound conjugation. We will explore the underlying principles of each technique, offer detailed protocols, and provide insights into interpreting the data, empowering researchers to proceed with confidence in their conjugated molecules.
The Core Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The foundation of this labeling strategy is the SPAAC reaction. The strained alkyne within the DBCO group reacts with an azide-functionalized biomolecule (such as a protein, nucleic acid, or small molecule) to form a highly stable triazole linkage.[1][5] This reaction is bioorthogonal, meaning it proceeds efficiently in biological systems without interfering with native biochemical processes.[][3] The PEG4 linker enhances solubility and provides spatial separation between the fluorophore and the biomolecule, while the TAMRA dye allows for sensitive detection.[6][7]
Figure 1: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction pathway.
A Comparative Guide to Confirmation Techniques
The selection of an appropriate analytical method to confirm conjugation is contingent on the nature of the biomolecule, available instrumentation, and the required level of detail.
| Technique | Principle of Detection | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[8][9] | Unambiguous confirmation of covalent bond formation and stoichiometry of labeling (degree of labeling).[10][11][12] | Provides the most detailed and definitive data, can identify specific modification sites, highly sensitive.[9][12] | Requires specialized, expensive equipment, can be low-throughput, sample preparation can be complex.[12] |
| SDS-PAGE & In-Gel Fluorescence | Separates proteins by molecular weight; fluorescence imaging detects the TAMRA fluorophore.[13][14][15] | Visual confirmation of conjugation through a molecular weight shift and fluorescence.[13][16] | Widely accessible, relatively inexpensive, provides a clear qualitative result. | Low resolution, not suitable for small molecules, does not provide precise stoichiometry.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on properties like hydrophobicity. | Purity of the conjugate, presence of unreacted starting materials. | Quantitative, high resolution, can be coupled to other detectors like MS.[17] | Requires method development, specialized equipment. |
| Fluorescence Spectroscopy | Measures the emission of light from the TAMRA fluorophore upon excitation.[18][19][20] | Confirms the presence and functionality of the TAMRA fluorophore. | Highly sensitive, relatively simple and rapid. | Indirect method that does not confirm covalent linkage, susceptible to environmental quenching. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the DBCO group and the biomolecule. | Can be used to estimate the degree of labeling.[21][22] | Quick and straightforward. | Less sensitive and specific than other methods, requires distinct absorbance peaks.[11] |
In-Depth Methodologies and Data Interpretation
Mass Spectrometry (MS): The Gold Standard for Confirmation
MS provides unequivocal evidence of conjugation by measuring the precise mass of the resulting biomolecule. An increase in mass corresponding to the addition of the this compound moiety is a definitive indicator of a successful reaction.
-
Sample Preparation: Desalt the protein conjugate sample using a spin desalting column or dialysis to remove any non-volatile salts that could interfere with ionization.
-
Liquid Chromatography (LC) Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C4 or C8 for proteins) to separate the conjugate from unreacted protein and excess labeling reagent.
-
Mass Spectrometry (MS) Analysis: The eluent from the LC is directly introduced into an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: The mass spectrum of the conjugated protein will show a mass shift corresponding to the molecular weight of the attached this compound. Deconvolution of the raw data will provide the exact mass of the conjugate, allowing for the calculation of the degree of labeling (DOL).
Figure 2: A streamlined workflow for the confirmation of protein conjugation using LC-MS.
SDS-PAGE and In-Gel Fluorescence: A Visual Confirmation
For protein conjugations, SDS-PAGE offers a straightforward and visual method to confirm the attachment of the this compound.[13][23]
-
Sample Preparation: Mix the conjugated protein, an unconjugated protein control, and a molecular weight marker with SDS-PAGE loading buffer. Heat the samples to denature the proteins.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and apply an electric field to separate the proteins based on their size.[16]
-
In-Gel Fluorescence Imaging: Visualize the gel using a fluorescence imager with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).[6]
-
Coomassie Staining: Subsequently, stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
Data Analysis: A successful conjugation is indicated by a band in the conjugate lane that has a higher molecular weight than the unconjugated control. This higher molecular weight band should also be fluorescent, while the unconjugated control lane will only show a band after Coomassie staining.[13]
Fluorescence Spectroscopy: Assessing Fluorophore Integrity
This technique confirms the presence of the TAMRA fluorophore and provides an indication of its functionality.
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer.
-
Spectrofluorometer Setup: Set the excitation wavelength to the maximum for TAMRA (~552 nm).[24]
-
Emission Scan: Measure the fluorescence emission spectrum across a range that includes TAMRA's emission maximum (~578 nm).[24]
-
Data Analysis: The presence of an emission peak at the characteristic wavelength for TAMRA confirms its presence in the sample.
A Self-Validating Experimental Design
For the most robust and trustworthy results, a combination of orthogonal techniques is highly recommended. For instance, initial analysis by SDS-PAGE can provide a quick visual confirmation of conjugation. Subsequently, the sample can be analyzed by LC-MS to obtain definitive proof of covalent linkage and to determine the precise degree of labeling.
Figure 3: A logical workflow for a self-validating confirmation of conjugation.
Conclusion
The confirmation of successful this compound conjugation is a non-negotiable step in producing reliable biological probes. By employing a multi-faceted analytical approach, researchers can move forward with their experiments with a high degree of confidence in their materials. This guide provides the framework for making informed decisions on which techniques to use and how to interpret the resulting data, ultimately leading to more robust and reproducible scientific outcomes.
References
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- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Bioconjugation.
- (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
- (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates.
- (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC)... ResearchGate.
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- (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH.
- (n.d.). (a) Fluorescence spectra of TAMRA labeled-PAT aptamer at different... ResearchGate.
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- (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC - NIH.
- (n.d.). Figure S1: Fluorescence spectra of TAMRA with and without the presence of polymer coated NPs. ResearchGate.
- (2017). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare.
- Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850–855.
- (2025). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Request PDF. ResearchGate.
- (n.d.). TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase. MDPI.
- (2021). Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. LCGC International.
- Interchim. (n.d.). TAMRA and its derivatives.
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- (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.
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- Bio-Rad. (n.d.). SDS-PAGE Analysis.
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- (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.
- (n.d.). Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System. NIH.
- Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
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A Senior Application Scientist's Guide: TAMRA-PEG4-DBCO vs. Cy5-DBCO for In Vivo Imaging
Introduction: Navigating the In Vivo Landscape with Click Chemistry
In the intricate world of in vivo research, the ability to precisely track molecules, cells, and biological processes within a living organism is paramount. The advent of bioorthogonal chemistry, particularly the copper-free click reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized our capacity for such visualization. This chemistry allows for the specific covalent labeling of azide-modified targets in their native biological environments without the need for toxic copper catalysts, a critical requirement for live-animal studies[1][2][3].
At the heart of this technique are fluorescent probes equipped with a reactive handle. This guide provides an in-depth comparison of two widely used SPAAC-compatible fluorescent probes: TAMRA-PEG4-DBCO and Cy5-DBCO . As a senior application scientist, my goal is to move beyond a simple cataloging of specifications. Instead, this guide will dissect the functional implications of their differing photophysical properties, explain the causality behind choosing one over the other for specific in vivo applications, and provide the practical, field-proven insights necessary for experimental success.
The Anatomy of the Probes: More Than Just a Fluorophore
To understand the performance differences between these two reagents, we must first appreciate their shared and distinct molecular components. Both probes are built upon a common chassis: a fluorophore for signal generation, a Dibenzocyclooctyne (DBCO) group for the bioorthogonal reaction, and in the case of the TAMRA probe, a polyethylene glycol (PEG) linker.
-
Dibenzocyclooctyne (DBCO): This is the "warhead" of the molecule. The significant ring strain within the DBCO group allows it to react rapidly and specifically with azide-tagged biomolecules without a catalyst, forming a stable triazole linkage[2][4][5]. This high reactivity and bioorthogonality are the foundation of copper-free click chemistry's utility in complex biological systems[6].
-
Polyethylene Glycol (PEG4) Linker: The tetra-ethylene glycol spacer found in this compound serves a dual purpose. It enhances the probe's aqueous solubility, which is crucial for administration in physiological buffers, and it provides spatial separation between the fluorophore and the conjugated biomolecule, which can help reduce steric hindrance and potential quenching effects[4][7].
-
The Fluorophores (TAMRA vs. Cy5): This is where the critical performance differences arise. TAMRA (Tetramethylrhodamine) is a well-established rhodamine dye that emits in the orange-red portion of the spectrum, while Cy5 is a cyanine dye that emits in the far-red to near-infrared (NIR) region. This difference in emission wavelength is the single most important factor determining their suitability for various in vivo imaging applications.
Head-to-Head Comparison: Photophysical and Chemical Properties
A direct comparison of the key specifications reveals the distinct advantages and limitations of each probe. The choice between them is not about which is "better" overall, but which is the optimal tool for the specific biological question being asked.
| Property | This compound | Cy5-DBCO | Causality & In Vivo Implication |
| Fluorophore Class | Rhodamine | Cyanine | Rhodamines like TAMRA are known for high photostability[8]. Cyanine dyes like Cy5 are exceptionally bright. |
| Excitation Max (λex) | ~555 nm[7] | ~649 nm[9][10] | Determines the required laser or filter for excitation. Cy5 is compatible with common 633 nm or 647 nm laser lines[9]. |
| Emission Max (λem) | ~580 nm[7] | ~670 nm[9][11][12] | This is the critical differentiator. Cy5's longer wavelength falls in the NIR window, where tissue absorbance and autofluorescence are significantly lower, enabling deeper tissue penetration and higher signal-to-noise[13][14][15]. |
| Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹[16] | ~250,000 M⁻¹cm⁻¹[9][17] | A measure of light absorption efficiency. Cy5's much higher ε contributes to its superior brightness, meaning more signal can be generated from each molecule. |
| Quantum Yield (Φ) | Moderate | 0.2 - 0.28[17][18] | Represents the efficiency of converting absorbed light into emitted fluorescence. Cy5 is a highly efficient emitter. |
| Photostability | High[8] | Moderate | TAMRA is generally more resistant to photobleaching, making it suitable for long-term or time-lapse imaging experiments where the target is repeatedly illuminated[8]. Cy5's photostability can be a limiting factor under intense illumination but is often sufficient for standard in vivo protocols[19]. |
| Solubility | Good in DMSO, DMF[16]. PEG4 linker enhances aqueous solubility[4]. | Water Soluble[9] | Both are suitable for in vivo work, but the inherent water solubility of sulfo-Cy5 variants can simplify formulation for intravenous injection[18]. |
| pH Sensitivity | Fluorescence is relatively stable across physiological pH. | Fluorescence is pH-insensitive from pH 4 to 10. | Both probes are robust and will perform reliably under the varying pH conditions encountered in different tissues and cellular compartments. |
The Decisive Factor: Wavelength and Tissue Penetration
For in vivo imaging, the primary challenge is overcoming the absorption and scattering of light by biological tissues. Hemoglobin and water, the main chromophores in tissue, absorb strongly in the visible spectrum (<600 nm) but have a relative "window" of transparency in the near-infrared (NIR) region (650-900 nm).
As illustrated above, the orange-red emission of TAMRA (~580 nm) is significantly hampered by hemoglobin absorption. This leads to lower signal-to-noise ratios (SNR) and a limited penetration depth, making it best suited for imaging superficial tissues or in applications where deep tissue imaging is not the primary goal.
In stark contrast, the far-red emission of Cy5 (~670 nm) falls squarely within the NIR window. This results in:
-
Deeper Tissue Penetration: Light from Cy5 can travel further through tissue before being absorbed, allowing for the visualization of targets located several millimeters to over a centimeter deep[13][20].
-
Higher Signal-to-Noise Ratio (SNR): Reduced tissue autofluorescence in the NIR range means the specific signal from the probe stands out more clearly against the background[13][15]. This is often observed as a superior tumor-to-background ratio (TBR) in oncology studies[15].
Therefore, for most deep-tissue in vivo applications, such as tracking tumor-homing cells, monitoring the biodistribution of a drug conjugate, or visualizing internal organs, Cy5-DBCO is the scientifically superior choice .
Experimental Design: A Self-Validating Protocol for In Vivo Imaging
The following protocol provides a framework for a typical in vivo imaging experiment using either this compound or Cy5-DBCO to label azide-modified cells prior to injection. The trustworthiness of this protocol lies in its inclusion of essential controls and systematic steps.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Cell Labeling (In Vitro)
-
Objective: To covalently attach the DBCO-fluorophore to azide-modified cells.
-
Protocol:
-
Culture your cells of interest that have been metabolically labeled with an azide sugar (e.g., Ac4ManNAz). Include a negative control group of cells not treated with the azide sugar.
-
Harvest the cells and wash them twice with sterile, protein-free PBS to remove any media components.
-
Resuspend the cell pellet in PBS at a concentration of 1-10 million cells/mL.
-
Prepare a 1 mM stock solution of this compound or Cy5-DBCO in DMSO.
-
Add the DBCO-fluorophore stock solution to the cell suspension for a final concentration of 25-50 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with sterile PBS to remove all unbound probe. This step is critical to minimize background signal in vivo.
-
Resuspend the final cell pellet in an appropriate volume of sterile PBS for injection. Confirm labeling efficiency and cell viability via flow cytometry or fluorescence microscopy.
-
2. Animal Administration and In Vivo Imaging
-
Objective: To administer the labeled cells and acquire fluorescent images over time.
-
Protocol:
-
Administer the labeled cells to the animal model via the desired route (e.g., intravenous tail vein injection).
-
Include a key control group: an animal injected with unlabeled (no azide) cells that were still subjected to the DBCO-fluorophore incubation and wash steps. This control validates that any signal is due to the specific click reaction.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the animal.
-
Place the animal in a calibrated in vivo imaging system (IVIS™ or similar).
-
Acquire fluorescent images using the appropriate filter sets:
-
For TAMRA: Excitation ~535 nm, Emission ~580 nm.
-
For Cy5: Excitation ~640 nm, Emission ~680 nm.
-
-
Optimize acquisition parameters like exposure time and binning to achieve a good signal-to-noise ratio without saturating the detector[13][21]. For fluorescence imaging, short to moderate exposure times (5-30 seconds) are often best to avoid high background from tissue autofluorescence[13].
-
Acquire a photographic image to co-register with the fluorescence signal.
-
3. Data Analysis and Ex Vivo Validation
-
Objective: To quantify the fluorescent signal and confirm its location.
-
Protocol:
-
Use the imaging system's software to draw Regions of Interest (ROI) over target areas (e.g., tumor, lungs, liver) and background areas (e.g., non-specific tissue).
-
Quantify the signal in average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).
-
Calculate the signal-to-noise ratio (SNR) or target-to-background ratio (TBR) for quantitative comparison.
-
At the final experimental time point, euthanize the animal and harvest key organs[22].
-
Image the harvested organs ex vivo using the same imaging system settings. This provides definitive confirmation of the probe's biodistribution without the confounding effects of tissue depth and scattering.
-
Conclusion and Recommendations
Both this compound and Cy5-DBCO are powerful tools for in vivo molecular imaging when combined with bioorthogonal click chemistry. However, their applications are governed by the fundamental physics of light interaction with tissue.
-
Choose this compound for:
-
Applications requiring exceptional photostability for long-duration or repeated imaging.
-
Imaging of superficial targets where tissue penetration is not a major concern.
-
Multiplexing experiments where Cy5 is already in use, as its distinct spectrum will reduce overlap[8].
-
-
Choose Cy5-DBCO for:
-
Virtually all deep-tissue in vivo imaging applications.
-
Experiments where maximizing signal-to-noise and target-to-background ratio is critical.
-
Tracking the biodistribution of cells or molecules to internal organs.
-
The superior brightness and, most importantly, the far-red/NIR emission profile of Cy5-DBCO make it the more versatile and generally recommended probe for researchers aiming to achieve high-quality, quantitative data from deep within a living organism[14][15]. By understanding the causality behind this recommendation and employing rigorous, self-validating experimental designs, researchers can confidently harness the power of these advanced chemical tools to drive discovery.
References
-
This compound - CD Bioparticles. CD Bioparticles. [Link]
-
This compound, CAS 1895849-41-8. AxisPharm. [Link]
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DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes. Jena Bioscience. [Link]
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Copper-free click chemistry for dynamic in vivo imaging. PubMed - NIH. [Link]
-
Ex Vivo Imaging Protocol. LICORbio™. [Link]
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Depth detection limit of a fluorescent object in tissue-like medium with background emission in continuous-wave measurements: a phantom study. NIH. [Link]
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TAMRA dye for labeling in life science research. baseclick GmbH. [Link]
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Separable Nanodevice Enables Multilayer Imaging of Diverse Biomarkers for Precise Diagnosis - Supporting Information. American Chemical Society. [Link]
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Practical Methods for Molecular In Vivo Optical Imaging. PMC - NIH. [Link]
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Copper-free Click Chemistry (DBCO reagents). Interchim. [Link]
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Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Royal Society of Chemistry. [Link]
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Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. PubMed. [Link]
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cyanine fluorophore derivatives with enhanced photostability. PMC - NIH. [Link]
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- 22. licorbio.com [licorbio.com]
A Senior Application Scientist's Guide to Validating TAMRA-PEG4-DBCO Labeling Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the exquisite specificity of bioorthogonal chemistry has revolutionized how we visualize and track biomolecules. Among the vanguard of these techniques is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction prized for its ability to forge covalent bonds within the complex milieu of living systems. At the heart of many such applications lies TAMRA-PEG4-DBCO, a fluorescent probe that combines the bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a dibenzocyclooctyne (DBCO) moiety for reaction with azide-modified targets.
However, the central tenet of bioorthogonal chemistry—its specificity—is not an assumption to be taken lightly. As senior application scientists, we understand that rigorous validation is paramount to ensure that the observed fluorescence corresponds to the intended target and not to off-target interactions. This guide provides an in-depth, objective comparison of this compound with alternative probes and details a suite of self-validating experimental protocols to rigorously confirm the specificity of your labeling.
The Principle of the Experiment: A Tale of Two Reactive Partners
The foundation of this compound labeling lies in the SPAAC reaction. An azide group, introduced into a biomolecule of interest through metabolic labeling, enzymatic modification, or chemical conjugation, serves as one reactive handle. The DBCO group on the this compound probe is a highly strained cyclooctyne that readily and selectively reacts with the azide to form a stable triazole linkage, effectively "clicking" the fluorescent TAMRA dye onto the target. The hydrophilic PEG4 linker enhances the probe's solubility in aqueous environments and provides spatial separation between the fluorophore and the biomolecule, minimizing potential interference.[1][2][3][4]
Figure 1: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between an azide-modified biomolecule and this compound.
A Comparative Look: this compound vs. The Alternatives
While this compound is a robust and widely used reagent, the choice of a fluorescent probe should always be guided by the specific demands of the experiment. Here, we compare it with other common fluorophores and reactive groups used in copper-free click chemistry.
| Feature | This compound | Alternative Probes (e.g., BCN-, TCO-based) | Key Considerations |
| Reaction Kinetics | Fast with azides[5] | Variable; TCO-tetrazine reactions are exceptionally fast[1] | For rapid labeling of low-abundance targets, faster kinetics are preferable. |
| Specificity | High for azides, but potential for off-target reactions with thiols[6] | Generally high, but each reactive group has its own potential off-targets. | Rigorous validation is crucial for all bioorthogonal chemistries. |
| Fluorophore | TAMRA (bright, good photostability)[7] | Various (e.g., Cy-dyes, Alexa Fluors) | Choice depends on the available excitation sources and filter sets of the imaging system. |
| Quantum Yield | Moderate (~0.1-0.3)[8] | Varies widely depending on the fluorophore. | Higher quantum yield translates to a brighter signal. |
| Photostability | Good[7] | Varies; some Alexa Fluors are exceptionally photostable[9] | Critical for long-term imaging experiments. |
| Solubility | PEG4 linker enhances aqueous solubility[2] | Can be a concern for hydrophobic dyes and linkers. | Poor solubility can lead to aggregation and non-specific staining. |
The Cornerstone of Confidence: A Multi-pronged Approach to Validation
To ensure the specificity of this compound labeling, a combination of orthogonal validation methods is essential. We present here a series of self-validating experimental workflows.
In-Gel Fluorescence Analysis: The First Line of Defense
A straightforward and powerful method to assess labeling specificity is by SDS-PAGE followed by in-gel fluorescence scanning. This technique allows for the direct visualization of fluorescently labeled proteins in a complex mixture.
-
Sample Preparation:
-
Positive Control: A sample containing the azide-modified protein of interest.
-
Negative Control 1 (No Azide): A sample containing the unmodified protein of interest.
-
Negative Control 2 (No DBCO): A sample containing the azide-modified protein of interest, but without the addition of this compound.
-
Negative Control 3 (Probe Alone): A sample containing only the this compound probe in the reaction buffer.
-
-
Labeling Reaction:
-
Incubate the positive and negative control samples with this compound according to your standard protocol. A typical starting concentration is 10-50 µM for 30-60 minutes at room temperature.[4]
-
For the "No DBCO" control, add the same volume of vehicle (e.g., DMSO).
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to each sample. Crucially, do not boil the samples , as this can denature the TAMRA fluorophore and reduce its fluorescence.[10]
-
Load the samples onto a polyacrylamide gel and run the electrophoresis as usual.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel and place it on a fluorescence gel imager.
-
Excite the gel with a wavelength appropriate for TAMRA (e.g., 532 nm or 546 nm laser) and capture the emission at the appropriate wavelength (around 580 nm).[6]
-
-
Coomassie Staining:
-
After fluorescence imaging, stain the same gel with Coomassie Brilliant Blue to visualize the total protein profile. This serves as a loading control and allows for the correlation of fluorescent bands with specific proteins.[10]
-
-
Specific Labeling: A distinct fluorescent band should be observed in the positive control lane at the expected molecular weight of the target protein. This band should be absent or significantly weaker in all negative control lanes.[11][12]
-
Off-Target Labeling: The appearance of fluorescent bands in the "No Azide" negative control lane indicates that the this compound probe is reacting non-specifically with other proteins.
-
Probe Aggregation: Fluorescence in the stacking gel or as a smear throughout the lane in the "Probe Alone" control may suggest aggregation of the fluorescent probe.
Figure 3: Workflow for validating labeling specificity using fluorescence microscopy.
Flow Cytometry: Quantifying Labeling on the Cell Surface
For cell surface proteins, flow cytometry offers a quantitative method to assess labeling specificity and efficiency.
-
Cell Preparation and Labeling:
-
Prepare single-cell suspensions of your cells.
-
Positive Sample: Cells with the azide-modified surface protein, labeled with this compound.
-
Negative Control 1 (No Azide): Unmodified cells treated with this compound.
-
Negative Control 2 (Unlabeled): Cells with the azide-modified surface protein, but not labeled with the fluorescent probe.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser and detector suitable for TAMRA.
-
Collect data on a sufficient number of cells for statistical analysis.
-
-
Specific Labeling: The positive sample should show a significant shift in fluorescence intensity compared to both the "No Azide" and "Unlabeled" negative controls. [13]* Quantification: The mean fluorescence intensity (MFI) can be used to quantify the relative amount of labeling.
Figure 4: Workflow for quantitative validation of cell surface labeling by flow cytometry.
Mass Spectrometry: The Ultimate Arbiter of Specificity
Mass spectrometry (MS) provides the most definitive evidence of labeling specificity by identifying the exact proteins that have been modified and, in many cases, the precise site of modification.
-
Sample Preparation and Labeling:
-
Prepare cell lysates from both azide-modified and unmodified (control) cells.
-
Label the lysates with this compound.
-
-
Protein Digestion:
-
Digest the proteins in each sample into peptides using a protease such as trypsin.
-
-
Enrichment (Optional but Recommended):
-
If the target protein is of low abundance, consider enriching for labeled peptides. This can be done by immunoprecipitation using an anti-TAMRA antibody or by using a resin that captures the DBCO or TAMRA moiety.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [14]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of the this compound modification as a variable modification on relevant amino acids (if the azide was introduced via an unnatural amino acid) or on cysteines (to look for off-target thiol reactivity). [14] * Compare the identified labeled proteins between the azide-modified and control samples.
-
-
On-Target Identification: The target protein should be identified with high confidence with the this compound modification in the azide-modified sample.
-
Off-Target Identification: The identification of other proteins with the modification in the azide-modified sample, or any modified proteins in the control sample, indicates off-target labeling.
Conclusion: Ensuring Trust in Your "Click"
References
-
Chalkley, R. J., et al. (2008). Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins. Journal of the American Chemical Society, 130(44), 14533–14542. [Link]
-
Debets, M. F., et al. (2020). A cancer immunoprofiling strategy using mass spectrometry coupled with bioorthogonal cleavage. Chemical Science, 11(40), 10974–10984. [Link]
-
ResearchGate. (n.d.). SDS-PAGE and in-gel fluorescence characterization of D1-TAMRA and.... [Link]
-
ResearchGate. (n.d.). Gel views of E. coli proteins and FP-TAMRA labeled Proteins. (A).... [Link]
-
ResearchGate. (2021). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne?. [Link]
-
Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. [Link]
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Zha, L., et al. (2017). Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O‑GlcNAc Stoichiometry by Western Blotting. Bioconjugate Chemistry, 28(7), 1835–1841. [Link]
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ResearchGate. (2024). Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. [Link]
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Lander, G. C., et al. (2012). Site-specific labeling of proteins for electron microscopy. Journal of Structural Biology, 178(2), 115–123. [Link]
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Google Research. (2018). Seeing More with In Silico Labeling of Microscopy Images. [Link]
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Joo, C., et al. (2006). Four-color single molecule fluorescence with noncovalent dye labeling to monitor dynamic multimolecular complexes. ACS Chemical Biology, 1(6), 361–368. [Link]
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Perez, J. M., et al. (2014). Specific Pathogen Detection Using Bioorthogonal Chemistry and Diagnostic Magnetic Resonance. ACS Nano, 8(8), 8036–8043. [Link]
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ResearchGate. (n.d.). Different types of click chemistry reactions between a) azide and linear alkyne (CuAAC).... [Link]
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Panke, S., et al. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Chemistry, 15(7), 963–971. [Link]
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RWTH Publications. (2022). Evaluation of Dibenzocyclooctyne and Bicyclononyne Click Reaction on Azido-Functionalized Antifouling Polymer Brush. [Link]
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Aszalos, A. (2007). Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods in Cell Biology, 80, 497–519. [Link]
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». [Link]
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Li, J., et al. (2024). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. Molecules, 29(10), 2277. [Link]
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A Senior Application Scientist's Guide to Fluorophore Photostability: TAMRA-PEG4-DBCO in Focus
For researchers, scientists, and drug development professionals, the success of fluorescence-based assays hinges on the judicious selection of fluorescent probes. Among the critical performance metrics, photostability—the resilience of a fluorophore to photon-induced chemical damage and subsequent loss of fluorescence—stands paramount. This is particularly true for applications demanding long-term imaging, such as live-cell tracking, single-molecule studies, and high-content screening.
This guide provides an in-depth comparison of the photostability of TAMRA-PEG4-DBCO, a widely used rhodamine-based dye functionalized for copper-free click chemistry, against other popular fluorophores in its spectral class, namely Alexa Fluor 555 and Cyanine 3 (Cy3). By synthesizing data from peer-reviewed literature and technical datasheets, this document aims to provide an objective, data-driven resource to inform your experimental design.
The Imperative of Photostability in Modern Fluorescence Applications
In fluorescence microscopy, a fluorophore is subjected to intense illumination to elicit a detectable signal. This very process, however, can be its undoing. Each excitation-emission cycle carries a finite probability of inducing irreversible chemical modifications that render the fluorophore non-emissive—a phenomenon known as photobleaching. The practical consequence for the researcher is a diminishing signal over time, which can compromise the quantitative accuracy of measurements and limit the duration of observation. For time-lapse experiments, a highly photostable fluorophore is not just a preference; it is a prerequisite for generating reliable data.
Quantitative Comparison of Fluorophore Photostability
Direct, head-to-head comparisons of the photostability of different fluorophores under identical experimental conditions are not always readily available in the published literature. However, by compiling data from various sources, we can establish a reliable comparative overview. The following table summarizes key photostability and spectral properties of TAMRA, Alexa Fluor 555, and Cy3.
| Property | TAMRA | Alexa Fluor 555 | Cy3 |
| Excitation Maximum (nm) | ~555 | ~555 | ~550 |
| Emission Maximum (nm) | ~580 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | >150,000 | ~150,000 |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5[1] | ~0.1 (in aqueous buffer)[1][2] | ~0.15 |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷[3] | Not consistently reported | Not consistently reported |
| Relative Photostability | Good to Robust[1] | High[1][4][5] | Moderate |
| Photobleaching Half-life (t₁/₂) | Not consistently reported | Longer than Cy3[3] | Shorter than Alexa Fluor 555[3] |
Note on this compound: The photobleaching quantum yield provided for TAMRA is for the core tetramethylrhodamine structure. The addition of a PEG4 linker is not expected to significantly impact photostability. While the DBCO (Dibenzocyclooctyne) moiety, essential for copper-free click chemistry, could potentially influence the fluorophore's electronic environment, extensive studies on its specific effect on TAMRA's photostability are not widely available. However, the general consensus in the field is that such modifications for bioorthogonal conjugation have minimal impact on the core photophysical properties of the dye.[6]
Understanding the Mechanisms of Photobleaching
The differences in photostability among these fluorophores are rooted in their distinct chemical structures and the resulting photophysical pathways. The primary mechanism of photobleaching for most organic dyes involves the transition from the excited singlet state (S₁) to a long-lived, highly reactive triplet state (T₁).
Jablonski diagram illustrating the primary pathways leading to fluorescence and photobleaching.
From this triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically attack the dye, leading to its irreversible destruction.[7]
-
Rhodamines (e.g., TAMRA, Alexa Fluor 555): These dyes possess a xanthene core structure that is inherently quite rigid and less susceptible to photo-induced isomerization, a common non-radiative decay pathway in other dyes. Their robust structure contributes to their generally good photostability.[8] The sulfonated nature of Alexa Fluor dyes further enhances their photostability and reduces aggregation-induced quenching.[4][5]
-
Cyanines (e.g., Cy3): Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. This chain is susceptible to photoisomerization, which can lead to non-fluorescent states and increased susceptibility to photobleaching. While widely used, they are generally less photostable than modern rhodamine derivatives like the Alexa Fluor dyes.[7][9][10]
Experimental Protocols for Assessing Photostability
To empower researchers to conduct their own comparative studies, we provide a standardized protocol for measuring photobleaching half-life using fluorescence microscopy.
Protocol: Measurement of Photobleaching Half-life
This protocol outlines a method to determine the time it takes for a fluorophore's fluorescence intensity to decrease by 50% under continuous illumination.
Materials:
-
Solutions of the fluorescent dyes to be tested (e.g., this compound, Alexa Fluor 555, Cy3) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye in the desired buffer.
-
To immobilize the dye and prevent diffusion, you can either prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide. Ensure the sample preparation is identical for all dyes being compared.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the dye being tested.
-
Set the excitation light intensity to a level that provides a good initial signal-to-noise ratio without immediately saturating the detector. Crucially, use the exact same illumination power and settings for all samples.
-
-
Image Acquisition:
-
Focus on the sample plane.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t) = I₀e-kt where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
The photobleaching half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2) / k
-
Workflow for comparative assessment of fluorophore photostability.
Conclusion and Recommendations
The selection of a fluorophore for any given application requires a careful balance of properties including brightness, spectral characteristics, and, critically, photostability.
-
This compound remains a robust and reliable choice for many applications, offering good photostability that is generally superior to older dyes like FAM and Cy3. Its DBCO functionalization makes it an excellent tool for specific labeling via copper-free click chemistry.
-
Alexa Fluor 555 stands out for its exceptional photostability, often outperforming both TAMRA and Cy3 in demanding, long-term imaging experiments.[1][4][5] For studies where photon budget is a primary concern and prolonged observation under high illumination is necessary, Alexa Fluor 555 is a superior choice.
-
Cy3 , while a widely used and effective fluorophore, is generally more susceptible to photobleaching than both TAMRA and Alexa Fluor 555.[3] Its use may be more appropriate for applications with shorter acquisition times or where the highest photostability is not the most critical parameter.
Ultimately, the most suitable fluorophore is application-dependent. By understanding the underlying principles of photostability and employing standardized methods for comparison, researchers can make informed decisions to ensure the acquisition of high-quality, reproducible data.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of TAMRA-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Compliance Through Proper Chemical Waste Management
The responsible management and disposal of specialized chemical reagents are fundamental to maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of TAMRA-PEG4-DBCO, a fluorescent linker commonly utilized in bioconjugation and click chemistry. While a specific Safety Data Sheet (SDS) for every formulation of this compound may vary slightly between suppliers, this document synthesizes key safety information based on available SDSs and general principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Assessment
Before handling or disposing of any chemical, it is crucial to understand its potential hazards. This compound is a complex molecule comprised of three main components:
-
TAMRA (Tetramethylrhodamine): A fluorescent dye. While not classified as acutely toxic, it may cause skin and eye irritation.
-
PEG4 (Polyethylene Glycol linker): Generally considered to be of low toxicity and biodegradable.[1]
-
DBCO (Dibenzocyclooctyne): A reactive group used in copper-free click chemistry. Specific hazard information for DBCO and its derivatives is limited, and it is prudent to handle it as a chemical of unknown toxicity.
According to available Safety Data Sheets, this compound is not classified as a hazardous substance. However, as a standard laboratory practice, it should be handled with care to minimize exposure.
Key Hazard Considerations:
-
Acute Effects (Eyes, Skin, Inhalation, Ingestion): May cause mild irritation upon contact with eyes or skin. Inhalation of dust may irritate the respiratory tract. Ingestion is not an anticipated route of exposure in a laboratory setting and its effects are not well-documented.
-
Chronic Effects: No long-term exposure data is readily available.
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper personal protective equipment protocols is the first line of defense against chemical exposure.
| PPE Category | Recommended Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or contact with the solid form of the chemical. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills. |
Safe Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
-
Avoid generating dust when handling the solid form of the compound.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.
-
Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
Step-by-Step Disposal Procedures
Proper segregation and containment of chemical waste are critical for safe and compliant disposal. Never dispose of this compound or its waste down the drain or in the regular trash.[2]
Waste Segregation and Containerization
All waste streams containing this compound must be treated as chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, microfuge tubes, gloves, weighing paper).
-
Contaminated glassware.
-
Spill cleanup materials.
Decision Workflow for this compound Waste Disposal
Caption: A flowchart outlining the decision-making process for the proper segregation and disposal of different forms of this compound waste.
Protocol for Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound, including unused compound, pipette tips, and gloves, into a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the principal investigator's name and laboratory information.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
Protocol for Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Segregation: Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Affix a hazardous waste label to the container with the full chemical name, approximate concentration of all chemical components, and the date.
-
Storage: Keep the container tightly sealed and store it in a designated and properly ventilated waste accumulation area.
Protocol for Contaminated Sharps Disposal
-
Collection: Immediately place any needles, syringes, or other sharps that have come into contact with this compound into a designated, puncture-resistant sharps container.[3]
-
Labeling: The sharps container should be clearly marked as "Hazardous Waste" and include the chemical contaminant's name.
-
Disposal: Do not overfill the sharps container. Once it is three-quarters full, seal it and arrange for disposal through your institution's EHS department.
Final Disposal and Regulatory Compliance
The ultimate disposal of all this compound waste must be handled by a licensed chemical waste disposal contractor, which is typically coordinated through your institution's Environmental Health and Safety (EHS) office.[2]
-
Federal Regulations: The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle-to-grave."[4] This means that the generating laboratory is responsible for the waste until its final, safe disposal.
-
Institutional Policies: Always consult and adhere to your specific institution's chemical hygiene plan and waste disposal guidelines. These procedures are designed to be in compliance with federal, state, and local regulations.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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US Bio-Clean. OSHA Compliance For Laboratories. Available from: [Link]
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Axonator. EPA Hazardous Waste Management. 2024. Available from: [Link]
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United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. 2025. Available from: [Link]
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Chemistry For Everyone. How To Dispose Of Polyethylene Glycol 3350?. 2025. Available from: [Link]
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State of Wisconsin Department of Natural Resources. Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Available from: [Link]
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MED-FLEX. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Available from: [Link]
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United States Environmental Protection Agency. Hazardous Waste. Available from: [Link]
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JLP Corporation. Material Safety Data Sheet for Polyethylene Glycol. Available from: [Link]
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Jena Bioscience. DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes. Available from: [Link]
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United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. 2025. Available from: [Link]
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United States Environmental Protection Agency. Learn the Basics of Hazardous Waste. 2025. Available from: [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available from: [Link]
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San Jose State University. Laboratory Waste Disposal Guide. 2024. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
